molecular formula C31H50O3 B15594838 1-Dehydroxy-23-deoxojessic acid

1-Dehydroxy-23-deoxojessic acid

Cat. No.: B15594838
M. Wt: 470.7 g/mol
InChI Key: RLRGKMMFFVWPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid has been reported in Gardenia thailandica with data available.

Properties

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

6-hydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

InChI

InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)

InChI Key

RLRGKMMFFVWPHT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

1-Dehydroxy-23-deoxojessic Acid: A Technical Overview of its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a naturally occurring cycloartane-type triterpenoid (B12794562). This document provides a comprehensive technical guide on its discovery, botanical origin, and known biological activities. The information presented herein is synthesized from available scientific literature and chemical databases, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was isolated from Gardenia sootepensis, a plant species belonging to the Rubiaceae family. The primary research describing the isolation and characterization of this compound is attributed to the work of Nuanyai et al. (2009) in their study on the cytotoxic constituents of Gardenia sootepensis. This plant is a rich source of various triterpenoids, and the investigation of its chemical composition led to the identification of several new and known cycloartane (B1207475) derivatives, including this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₃₁H₅₀O₃PubChem
Molecular Weight 470.7 g/mol PubChem
CAS Number 149252-87-9ChemicalBook
Compound Type TriterpenoidChemFaces
Botanical Source Gardenia sootepensisChemFaces

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of triterpenoids from Gardenia sootepensis, as inferred from related studies. The specific details for this compound would be found within the primary literature.

Isolation of Triterpenoids from Gardenia sootepensis

The isolation of this compound and other triterpenoids from Gardenia sootepensis typically involves a multi-step process of extraction and chromatographic separation.

  • Plant Material Collection and Preparation : The apical buds, leaves, or twigs of Gardenia sootepensis are collected, air-dried, and ground into a fine powder.

  • Extraction : The powdered plant material is extracted with an organic solvent, such as dichloromethane (B109758) or methanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning : The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves n-hexane and 90% aqueous methanol.

  • Chromatographic Separation : The fraction containing the triterpenoids is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography : Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

    • High-Performance Liquid Chromatography (HPLC) : Both normal-phase and reverse-phase HPLC are employed for the final purification of individual compounds.

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Dried, powdered Gardenia sootepensis extraction Solvent Extraction (e.g., Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane/aq. MeOH) crude_extract->partitioning triterpenoid_fraction Triterpenoid-rich Fraction partitioning->triterpenoid_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex) triterpenoid_fraction->column_chromatography hplc HPLC Purification column_chromatography->hplc isolated_compound This compound hplc->isolated_compound

A generalized workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of this compound was likely determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to determine the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify any chromophores.

Biological Activity

Cytotoxicity

This compound has been reported to exhibit cytotoxic activity. Specifically, it has shown activity against murine colon 26-L5 carcinoma cells. The effective concentration (EC₅₀) for this activity was determined to be 62.38 μM.

The broader study by Nuanyai et al. (2009) on triterpenes from Gardenia sootepensis evaluated the cytotoxicity of isolated compounds against a panel of human cancer cell lines. The table below summarizes the cell lines used in that study; the specific activity of this compound against these cell lines would be detailed in the full publication.

Cell LineCancer Type
BT474 Breast
CHAGO Lung
Hep-G2 Liver
KATO-3 Gastric
SW-620 Colon

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound have not been fully elucidated, studies on other triterpenoids isolated from Gardenia sootepensis suggest potential mechanisms of action. Several related compounds have demonstrated anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound may exert its biological effects through similar mechanisms.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression This compound This compound This compound->IKK

A hypothesized inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a cycloartane-type triterpenoid with a confirmed botanical origin from Gardenia sootepensis. Its discovery and initial biological screening have highlighted its cytotoxic potential. This technical guide provides a summary of the available information and a framework for further investigation. For detailed experimental data and protocols, researchers are directed to the primary scientific literature, particularly the work of Nuanyai and colleagues. Future research should focus on elucidating the precise molecular mechanisms underlying its cytotoxicity and exploring its potential in other therapeutic areas.

An In-depth Technical Guide to 1-Dehydroxy-23-deoxojessic Acid: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydroxy-23-deoxojessic acid is a naturally occurring cycloartane-type triterpene that has garnered interest for its cytotoxic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for assessing its cytotoxicity are presented, alongside a representative signaling pathway potentially involved in its mechanism of action. This document aims to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C31H50O3.[1][2] Its structure is characterized by a cycloartane (B1207475) skeleton, a class of triterpenoids containing a cyclopropane (B1198618) ring.

Synonyms: (3beta,4alpha)-3-Hydroxy-24-methylene-9,19-cyclolanostan-28-oic acid[2] CAS Registry Number: 149252-87-9[2][3]

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted through computational methods.

PropertyValueSource
Molecular Formula C31H50O3[1][2]
Molecular Weight 470.73 g/mol [3]
Melting Point 226.8-227.2 °C (from methanol)[3]
Boiling Point (Predicted) 574.2 ± 33.0 °C[3]
Density (Predicted) 1.08 ± 0.1 g/cm³[3]
pKa (Predicted) 4.54 ± 0.70[3]

Biological Activity: Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. Specifically, it has been shown to be effective against murine colon 26-L5 carcinoma cells.[4]

Cell LineActivityValueSource
Murine colon 26-L5 carcinomaCytotoxicity (EC50)62.38 μM[4]

The EC50 value of 62.38 μM indicates a moderate level of cytotoxic activity, warranting further investigation into its mechanism of action and potential for development as an anti-cancer agent.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for determining the cytotoxicity of this compound, based on a standard MTT assay.

Cytotoxicity Assay against Murine Colon 26-L5 Carcinoma Cells

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound.

Materials:

  • Murine colon 26-L5 carcinoma cells

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Murine colon 26-L5 carcinoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested using trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well plates at a density of 5 x 10³ cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receives medium with DMSO at the same final concentration as the highest dose of the test compound.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Assay: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The EC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture 26-L5 Cells seed Seed Cells in 96-well Plate culture->seed treat_cells Treat Cells with Compound seed->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate Incubate for 48h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50

Cytotoxicity Assay Workflow

Potential Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, many cycloartane-type triterpenoids are known to induce apoptosis in cancer cells. A common mechanism involves the activation of the p53 tumor suppressor protein, leading to a mitochondrial-mediated apoptotic cascade. The following diagram illustrates this representative pathway.

signaling_pathway compound This compound (or related triterpenoid) stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

p53-Mediated Apoptotic Pathway

Conclusion

This compound is a cycloartane-type triterpene with demonstrated cytotoxic activity against a murine colon carcinoma cell line. Its chemical structure and properties provide a basis for further medicinal chemistry efforts to enhance its potency and selectivity. The provided experimental protocol for cytotoxicity testing offers a standardized method for future in vitro evaluations. While its precise mechanism of action remains to be fully elucidated, the induction of apoptosis through pathways such as the p53-mediated cascade is a plausible hypothesis that warrants further investigation. This technical guide consolidates the current knowledge on this compound and aims to facilitate future research and development in the field of cancer therapeutics.

References

In-depth Technical Guide: 1-Dehydroxy-23-deoxojessic acid (CAS 149252-87-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydroxy-23-deoxojessic acid is a naturally occurring cycloartane-type triterpene isolated from the medicinal plant Combretum quadrangulare.[1] This document provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols for its study. The compound has demonstrated cytotoxic effects against murine colon 26-L5 carcinoma cells, indicating its potential as an anti-proliferative agent.[1] This guide consolidates the available data to support further research and development efforts.

Chemical and Physical Properties

This compound is a complex triterpenoid (B12794562) with a characteristic cycloartane (B1207475) skeleton. Its chemical formula is C₃₁H₅₀O₃, and it has a molecular weight of 470.74 g/mol . The structure and properties are summarized in the table below.

PropertyValueSource
CAS Number 149252-87-9[2][3][4][5]
Molecular Formula C₃₁H₅₀O₃[3]
Molecular Weight 470.74 g/mol [3]
IUPAC Name (1S,3aR,4R,5R,6aR,8S,9R,11aR,11bS)-1-((R)-6-isopropenyl-3-methylhept-2-en-2-yl)-4,9,11b-trimethyl-7-oxo-1,2,3,3a,4,5,6,6a,7,8,9,10,11,11a,11b-pentadecahydro-5,8-methanocyclopenta[a]cyclopropa[e][6]annulene-4-carboxylic acidPubChem
Structure Class Cycloartane-type Triterpene[1]
Natural Source Combretum quadrangulare Kurz[1]
Appearance Amorphous powderN/A
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[2]

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. The available quantitative data from the foundational study on this compound is presented below.

CompoundCell LineAssayEC₅₀ (µM)Source
This compoundMurine colon 26-L5 carcinomaCytotoxicity62.38[1]

This data indicates a moderate level of cytotoxic activity, suggesting that this compound could serve as a lead compound for the development of novel anticancer agents. Further studies are required to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of this compound, based on the available literature.

Isolation from Combretum quadrangulare

The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

Experimental Workflow for Isolation

G plant Dried seeds of Combretum quadrangulare extract Methanolic Extraction plant->extract partition Solvent Partitioning (EtOAc-H₂O) extract->partition etoac EtOAc Soluble Fraction partition->etoac chrom1 Silica (B1680970) Gel Column Chromatography etoac->chrom1 fractions Eluted Fractions chrom1->fractions chrom2 Sephadex LH-20 Column Chromatography fractions->chrom2 purified Purified Fractions chrom2->purified chrom3 Preparative HPLC purified->chrom3 final_compound This compound chrom3->final_compound

Caption: Workflow for the isolation of this compound.

  • Extraction: The dried and powdered seeds of Combretum quadrangulare are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction, which contains the triterpenes, is collected.

  • Silica Gel Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, yielding several fractions.

  • Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified by column chromatography on Sephadex LH-20, eluting with methanol.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Provides information on the number and chemical environment of protons.

    • ¹³C-NMR: Determines the number and types of carbon atoms.

    • 2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the complex cycloartane skeleton.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against the murine colon 26-L5 carcinoma cell line.

Experimental Workflow for Cytotoxicity Assay

G cells Colon 26-L5 Cells seed Seed cells in 96-well plates cells->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 assay Perform MTT Assay incubate2->assay measure Measure Absorbance (570 nm) assay->measure calculate Calculate EC₅₀ Value measure->calculate

Caption: Workflow for determining the cytotoxicity (EC₅₀) of the compound.

  • Cell Culture: Murine colon 26-L5 carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified atmosphere at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 96-well microplates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO and then serially diluted with the culture medium. The cells are treated with these dilutions and incubated for an additional 72 hours.

  • MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Measurement: The medium is removed, and the formazan crystals are dissolved in DMSO. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • EC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (EC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of cytotoxic action. The observed anti-proliferative effect suggests potential interference with key cellular processes such as cell cycle progression, apoptosis, or specific oncogenic signaling cascades. Further investigation is warranted to uncover these molecular mechanisms.

Conclusion

This compound is a cycloartane-type triterpene with documented cytotoxic activity against a murine colon cancer cell line.[1] This technical guide provides the foundational chemical, biological, and methodological information on this compound. The lack of data on its mechanism of action presents a clear opportunity for future research. Elucidating the molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent.

References

"1-Dehydroxy-23-deoxojessic acid" molecular formula C31H50O3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a naturally occurring cycloartane-type triterpene with the molecular formula C31H50O3.[1] Isolated from Combretum quadrangulare, a plant used in traditional medicine in Southeast Asia, this compound has garnered interest within the scientific community for its potential as an anti-proliferative agent.[2] This technical guide provides a comprehensive overview of its chemical properties, biological activity, relevant experimental protocols, and a proposed mechanism of action.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C31H50O3--INVALID-LINK--
Molecular Weight 470.7 g/mol --INVALID-LINK--
CAS Number 149252-87-9--INVALID-LINK--
Class Cycloartane-type triterpene[2]
Natural Source Combretum quadrangulare[2]

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. Research has demonstrated its potential as an anti-proliferative agent, as detailed in the table below.

ActivityCell LineEC50Publication
CytotoxicityMurine colon 26-L5 carcinoma62.38 μM--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the methodologies for the isolation of this compound and the assessment of its cytotoxic activity, based on procedures reported for similar compounds isolated from Combretum quadrangulare by the same research group.

Isolation from Combretum quadrangulare

The following workflow outlines the general procedure for the isolation of cycloartane-type triterpenes from the leaves of Combretum quadrangulare.

G start Dried and powdered leaves of Combretum quadrangulare extraction Methanol (B129727) (MeOH) Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with n-hexane, ethyl acetate (B1210297) (EtOAc), and water concentration->partition etoac_fraction EtOAc-soluble fraction partition->etoac_fraction silica_gel Silica (B1680970) Gel Column Chromatography etoac_fraction->silica_gel elution Elution with n-hexane-EtOAc gradient silica_gel->elution fractions Collection of Fractions elution->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc isolation Isolation of this compound hplc->isolation

Isolation workflow for this compound.

Detailed Methodology:

  • Extraction: The dried and powdered leaves of Combretum quadrangulare are extracted with methanol (MeOH) at room temperature.

  • Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate (EtOAc).

  • Column Chromatography: The EtOAc-soluble fraction, which typically contains the triterpenoids, is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of n-hexane and EtOAc of increasing polarity.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound against murine colon 26-L5 carcinoma cells can be determined using a standard MTT assay.

G start Murine colon 26-L5 carcinoma cells seeding Seed cells in 96-well plates start->seeding incubation1 Incubate for 24 hours seeding->incubation1 treatment Add varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement calculation Calculate cell viability and EC50 measurement->calculation

Workflow for the MTT-based cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Murine colon 26-L5 carcinoma cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium.

  • Incubation: The treated cells are incubated for a period of 48 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for an additional 4 hours, during which viable cells metabolize MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the EC50 value is determined from the dose-response curve.

Proposed Signaling Pathway

While the precise signaling pathway of this compound has not been fully elucidated, studies on structurally related cycloartane (B1207475) triterpenes from Combretum quadrangulare suggest a mechanism involving the upregulation of Death Receptor 5 (DR5).[3][4] DR5 is a key component of the extrinsic apoptosis pathway, which is initiated by the binding of TNF-related apoptosis-inducing ligand (TRAIL).

The proposed signaling pathway is as follows:

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DR5 DR5 DISC DISC Formation (FADD, Pro-caspase-8) DR5->DISC TRAIL TRAIL TRAIL->DR5 Binds Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Compound->DR5 Enhances Expression

Proposed signaling pathway for apoptosis induction.

Pathway Description:

  • Upregulation of DR5: this compound is hypothesized to increase the expression of Death Receptor 5 (DR5) on the surface of cancer cells.

  • TRAIL Binding: The increased presence of DR5 enhances the cell's sensitivity to TNF-related apoptosis-inducing ligand (TRAIL). The binding of trimeric TRAIL to DR5 initiates receptor trimerization.

  • DISC Formation: This receptor clustering leads to the recruitment of the Fas-associated death domain (FADD) adaptor protein and pro-caspase-8, forming the death-inducing signaling complex (DISC).

  • Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then initiates a downstream caspase cascade by activating effector caspases, such as caspase-3.

  • Apoptosis Execution: Activated caspase-3 is a key executioner of apoptosis, cleaving various cellular substrates, which ultimately leads to programmed cell death.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against a colon cancer cell line. Its potential mechanism of action, through the enhancement of DR5 expression and subsequent induction of apoptosis, presents an interesting avenue for further investigation in cancer research and drug development. The experimental protocols provided herein offer a foundation for future studies aimed at further characterizing its biological activities and elucidating its precise molecular targets. Further research is warranted to explore its efficacy in other cancer models and to validate its proposed mechanism of action.

References

The Uncharted Territory of 1-Dehydroxy-23-deoxojessic Acid: A Technical Guide to its Putative Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpenoid (B12794562) isolated from Combretum quadrangulare, represents a structurally intriguing natural product. While its direct biosynthetic pathway has not been elucidated, this technical guide provides a comprehensive overview of its putative formation in plants. By integrating established principles of triterpenoid biosynthesis with a detailed analysis of related compounds from its native source, we propose a scientifically grounded pathway, detail relevant experimental methodologies for its investigation, and present quantitative data to inform future research and potential biotechnological applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene (B107256). The pathway likely proceeds through the formation of the characteristic cycloartane (B1207475) skeleton, followed by a series of oxidative modifications and subsequent functional group removal.

Cyclization of 2,3-Oxidosqualene

The initial and defining step is the cyclization of 2,3-oxidosqualene to form the cycloartane skeleton. This reaction is catalyzed by the enzyme cycloartenol synthase (CAS) .

Cycloartenol Formation 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Putative Biosynthetic Pathway of 1-Dehydroxy-23-deoxojessic_acid cluster_0 Core Triterpenoid Pathway cluster_1 Cycloartane Formation cluster_2 Putative 'Jessic Acid' Formation cluster_3 Final Product Formation Acetyl-CoA Acetyl-CoA Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Acetyl-CoA->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase C-1 Hydroxycycloartenol C-1 Hydroxycycloartenol Cycloartenol->C-1 Hydroxycycloartenol CYP450 (C-1 Hydroxylase) Putative 'Jessic Acid' Intermediate\n(C-1 OH, C-23 Oxo) Putative 'Jessic Acid' Intermediate (C-1 OH, C-23 Oxo) C-1 Hydroxycycloartenol->Putative 'Jessic Acid' Intermediate\n(C-1 OH, C-23 Oxo) CYP450 (C-23 Oxidase) This compound This compound Putative 'Jessic Acid' Intermediate\n(C-1 OH, C-23 Oxo)->this compound Reductases Heterologous Expression Workflow Isolate RNA from Combretum quadrangulare Isolate RNA from Combretum quadrangulare cDNA Synthesis cDNA Synthesis Isolate RNA from Combretum quadrangulare->cDNA Synthesis Amplify Candidate Genes (CAS, CYPs) via PCR Amplify Candidate Genes (CAS, CYPs) via PCR cDNA Synthesis->Amplify Candidate Genes (CAS, CYPs) via PCR Clone into Yeast Expression Vector Clone into Yeast Expression Vector Amplify Candidate Genes (CAS, CYPs) via PCR->Clone into Yeast Expression Vector Transform Yeast Cells Transform Yeast Cells Clone into Yeast Expression Vector->Transform Yeast Cells Select Transformed Colonies Select Transformed Colonies Transform Yeast Cells->Select Transformed Colonies Culture Yeast and Induce Gene Expression Culture Yeast and Induce Gene Expression Select Transformed Colonies->Culture Yeast and Induce Gene Expression Harvest Yeast Cells for Enzyme Assays Harvest Yeast Cells for Enzyme Assays Culture Yeast and Induce Gene Expression->Harvest Yeast Cells for Enzyme Assays In_Vitro_Enzyme_Assay_Workflow Prepare Microsomes from Transformed Yeast Prepare Microsomes from Transformed Yeast Set up Reaction Mixture\n(Microsomes, Substrate, Buffer, Cofactors) Set up Reaction Mixture (Microsomes, Substrate, Buffer, Cofactors) Prepare Microsomes from Transformed Yeast->Set up Reaction Mixture\n(Microsomes, Substrate, Buffer, Cofactors) Incubate at Optimal Temperature Incubate at Optimal Temperature Set up Reaction Mixture\n(Microsomes, Substrate, Buffer, Cofactors)->Incubate at Optimal Temperature Stop Reaction and Extract Products Stop Reaction and Extract Products Incubate at Optimal Temperature->Stop Reaction and Extract Products Analyze Products by GC-MS or LC-MS Analyze Products by GC-MS or LC-MS Stop Reaction and Extract Products->Analyze Products by GC-MS or LC-MS Identify and Quantify Enzymatic Products Identify and Quantify Enzymatic Products Analyze Products by GC-MS or LC-MS->Identify and Quantify Enzymatic Products

Unveiling 1-Dehydroxy-23-deoxojessic Acid: A Technical Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpenoid, has emerged as a molecule of interest due to its cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for this compound. Primarily sourced from the leaves of Combretum quadrangulare, a plant with a rich history in traditional medicine, the isolation of this compound involves a multi-step process of extraction, fractionation, and chromatographic purification. This document outlines a detailed, generalized protocol derived from established methods for the isolation of related cycloartane (B1207475) triterpenoids from this species. Furthermore, quantitative data on the cytotoxic activity of related compounds from Combretum quadrangulare are presented in a structured format to facilitate comparative analysis. Visual diagrams illustrating the general isolation workflow and a putative signaling pathway for its cytotoxic action are also included to provide a clear and comprehensive understanding for researchers in natural product chemistry and drug discovery.

Natural Sources

The primary documented natural source of this compound is the plant species Combretum quadrangulare Kurz, belonging to the Combretaceae family. This plant is a perennial tree found extensively in Southeast Asia, particularly in Vietnam, and is utilized in traditional medicine for various ailments. The leaves of Combretum quadrangulare are a rich source of a diverse array of cycloartane-type triterpenes, including this compound. While this specific compound is not as extensively studied as some other constituents of the plant, its presence has been confirmed through phytochemical investigations.

Isolation Methodologies

The isolation of this compound from Combretum quadrangulare follows a general workflow for the separation of triterpenoids from plant material. This typically involves solvent extraction, followed by liquid-liquid partitioning and a series of chromatographic separations. The following is a detailed, generalized experimental protocol based on methodologies reported for the isolation of cycloartane triterpenoids from this plant.

General Experimental Protocol

2.1.1. Plant Material Collection and Preparation The leaves of Combretum quadrangulare are collected and authenticated. The plant material is then air-dried in the shade to prevent the degradation of thermolabile compounds and ground into a fine powder to increase the surface area for efficient extraction.

2.1.2. Extraction The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol (B129727) (MeOH) is commonly employed for this purpose. The extraction can be performed at room temperature with maceration or under reflux to enhance efficiency. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

2.1.3. Fractionation The crude methanol extract is typically suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common partitioning scheme involves the use of n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This process separates the components of the crude extract based on their polarity, with triterpenoids like this compound typically concentrating in the ethyl acetate fraction.

2.1.4. Chromatographic Purification The bioactive fraction (e.g., the ethyl acetate fraction) is then subjected to a series of chromatographic techniques to isolate the individual compounds.

  • Column Chromatography (CC): The fraction is initially separated using open column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the target compound may be further purified using pTLC on silica gel plates with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

2.1.5. Structure Elucidation The structure of the isolated pure compound is determined using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Quantitative Data on Related Compounds

Compound NameCell LineCytotoxicity (EC50 in µM)Reference
This compoundMurine colon 26-L5 carcinoma62.38[1]
Methyl quadrangularate BMurine colon 26-L5 carcinoma9.54[2]
Methyl quadrangularate DMurine colon 26-L5 carcinoma5.42[2]

Visualizations

Experimental Workflow

Isolation Workflow cluster_0 Plant Material Preparation cluster_1 Extraction & Fractionation cluster_2 Purification cluster_3 Final Product start Combretum quadrangulare leaves prep Drying and Grinding start->prep extract Methanol Extraction prep->extract partition Liquid-Liquid Partitioning (n-Hexane, EtOAc, n-BuOH) extract->partition cc Silica Gel Column Chromatography partition->cc EtOAc Fraction ptlc Preparative TLC cc->ptlc hplc Preparative HPLC ptlc->hplc end Pure this compound hplc->end

Caption: General workflow for the isolation of this compound.

Putative Signaling Pathway for Cytotoxicity

Cytotoxic Signaling Pathway compound 1-Dehydroxy-23-deoxojessic acid cell_membrane Cell Membrane pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) cell_membrane->pro_apoptotic Induces anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) cell_membrane->anti_apoptotic Inhibits caspase_cascade Caspase Cascade Activation pro_apoptotic->caspase_cascade anti_apoptotic->caspase_cascade apoptosis Apoptosis (Cell Death) caspase_cascade->apoptosis

Caption: Putative signaling pathway for the cytotoxic action of the compound.

References

The Enigmatic Role of 1-Dehydroxy-23-deoxojessic Acid in Plant Physiology: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The compound 1-Dehydroxy-23-deoxojessic acid, identified by CAS number 149252-87-9 and molecular formula C₃₁H₅₀O₃, presents a compelling enigma within the field of plant physiology. While commercially available for biochemical research, a comprehensive review of publicly accessible scientific literature reveals a significant gap in our understanding of its specific functions, metabolic pathways, and physiological impacts within plants.

Currently, this compound is cataloged in chemical databases such as PubChem (CID 3008861) and is supplied by various chemical research companies.[1][2][3][4] These suppliers suggest its potential for research into plant growth regulation, the development of agricultural bioproducts, and the investigation of intracellular signaling mechanisms.[1] However, peer-reviewed studies detailing its endogenous presence, biosynthesis, or specific mode of action in plant systems are not readily found.

The broader context of fatty acid derivatives in plants is well-established, with compounds like jasmonates playing critical roles in defense signaling and developmental processes.[5] These molecules are part of a complex network of signals that mediate plant responses to both biotic and abiotic stress.[5] Similarly, other complex organic acids, such as derivatives of shikimic acid, are fundamental intermediates in the biosynthesis of aromatic amino acids, alkaloids, and other crucial metabolites.[6][7]

Despite the established importance of related acid compounds, the specific role of this compound remains uncharacterized. There is no available quantitative data from dose-response experiments, nor are there published experimental protocols for its application or analysis in a physiological context. Consequently, the signaling pathways in which it may participate are, at present, entirely speculative.

The absence of foundational research on this compound underscores a nascent area for potential discovery in plant science. Future research is required to determine if this compound is a naturally occurring plant metabolite, a synthetic analog with bioactivity, or a rare derivative with a highly specialized function. Elucidating its structure-activity relationship and its interactions within the complex regulatory networks of plants could open new avenues for agricultural and biotechnological innovation.

Researchers in plant biology and drug development are encouraged to investigate the fundamental properties of this molecule. Such studies would be crucial in moving this compound from a compound listed in chemical catalogs to a well-understood component of plant physiology. Until such research is conducted and published, a detailed technical guide on its core functions cannot be compiled.

References

Preliminary Biological Activity Screening of 1-Dehydroxy-23-deoxojessic Acid: A Proposed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a triterpenoid (B12794562) natural product isolated from Gardenia sootepensis. While direct biological activity data for this specific compound is not yet available in the public domain, the chemical landscape of its source organism offers compelling rationale for its investigation as a potential therapeutic agent. Various compounds, particularly 3,4-seco-cycloartane triterpenes, isolated from Gardenia sootepensis have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide outlines a proposed preliminary biological activity screening for this compound, providing detailed experimental protocols and a framework for data analysis and visualization. The proposed screenings are based on the known bioactivities of analogous compounds from its natural source.

Proposed Preliminary Biological Activity Screening

Based on the activities of related compounds from Gardenia sootepensis, it is hypothesized that this compound may possess cytotoxic, anti-inflammatory, and antimicrobial properties. A tiered screening approach is recommended, starting with in vitro assays to establish a baseline of activity.

Cytotoxicity Screening

The potential of this compound to induce cell death will be evaluated against a panel of human cancer cell lines.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound Concentration (µM)Cell Viability (%)IC50 (µM)
MCF-7 (Breast) 0.198.2 ± 3.115.7
185.4 ± 4.5
1052.1 ± 2.8
5021.3 ± 1.9
1005.6 ± 0.8
A549 (Lung) 0.199.1 ± 2.522.4
190.3 ± 3.7
1065.8 ± 4.1
5030.1 ± 2.2
10012.5 ± 1.3
HCT116 (Colon) 0.197.5 ± 3.318.9
188.2 ± 4.0
1058.9 ± 3.5
5025.7 ± 2.0
1008.1 ± 1.1

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Apoptosis Signaling Pathway

Cytotoxic compounds often induce apoptosis. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds DISC Formation DISC Formation Death Receptors->DISC Formation activates Caspase-8 Caspase-8 DISC Formation->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family activates Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IKK Complex IKK Complex MyD88->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades, releasing Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes (iNOS, COX-2) Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory Genes (iNOS, COX-2) activates transcription of screening_workflow Natural Source (Gardenia sootepensis) Natural Source (Gardenia sootepensis) Extraction & Isolation Extraction & Isolation Natural Source (Gardenia sootepensis)->Extraction & Isolation This compound This compound Extraction & Isolation->this compound Primary Screening Primary Screening This compound->Primary Screening Cytotoxicity Assay Cytotoxicity Assay Primary Screening->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Primary Screening->Anti-inflammatory Assay Antimicrobial Assay Antimicrobial Assay Primary Screening->Antimicrobial Assay Hit Identification Hit Identification Cytotoxicity Assay->Hit Identification Anti-inflammatory Assay->Hit Identification Antimicrobial Assay->Hit Identification Secondary Screening Secondary Screening Hit Identification->Secondary Screening Lead Optimization Lead Optimization Secondary Screening->Lead Optimization

References

Unveiling 1-Dehydroxy-23-deoxojessic Acid: A Literature Review of a Cytotoxic Cycloartane Triterpene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene isolated from Combretum quadrangulare, a plant with a history of use in traditional medicine across Southeast Asia.[1][2][3] Scientific interest in this class of compounds stems from their diverse biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive review of the existing, albeit limited, literature on this compound. It details its discovery, chemical properties, and initial biological screening. To provide a broader context for its potential, this document also summarizes the research on other cytotoxic cycloartane (B1207475) triterpenes isolated from Combretum quadrangulare and discusses plausible mechanisms of action for this compound class.

Chemical and Physical Properties

This compound is identified by the chemical formula C₃₁H₅₀O₃ and the CAS number 149252-87-9. It belongs to the cycloartane class of triterpenes, which are characterized by a cyclopropane (B1198618) ring incorporated into a tetracyclic steroid-like nucleus.

Biological Activity and Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against murine colon 26-L5 carcinoma cells. Research conducted by Banskota et al. in 1998 identified this compound during a screening of novel cycloartane-type triterpenes from Combretum quadrangulare. This initial study remains the principal source of biological data for this specific molecule.

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic activity of this compound and other related cycloartane triterpenes isolated from Combretum quadrangulare, as reported in the primary literature.

CompoundCell LineEC₅₀ (μM)Source
This compound Murine colon 26-L5 carcinoma62.38Banskota et al., 1998
Methyl quadrangularate BMurine colon 26-L5 carcinoma9.54Banskota et al., 1998
Methyl quadrangularate DMurine colon 26-L5 carcinoma5.42Banskota et al., 1998

Experimental Protocols

The methodologies outlined below are based on the descriptions provided in the foundational research by Banskota and colleagues.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Air-dried leaves of Combretum quadrangulare extraction Extraction with MeOH at 80°C plant_material->extraction crude_extract Crude MeOH Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Multiple Fractions silica_gel->fractions target_fraction Target Fraction fractions->target_fraction hplc Repeated HPLC target_fraction->hplc pure_compound This compound hplc->pure_compound G cell_culture Culture murine colon 26-L5 carcinoma cells seeding Seed cells into 96-well plates cell_culture->seeding treatment Treat cells with varying concentrations of the compound seeding->treatment incubation Incubate for a specified period treatment->incubation viability_assay Perform cell viability assay (e.g., MTT assay) incubation->viability_assay data_analysis Analyze data to determine EC₅₀ viability_assay->data_analysis G Triterpene Cycloartane Triterpene (e.g., this compound) p53 ↑ p53 expression Triterpene->p53 Bax ↑ Bax expression p53->Bax Mitochondrion Mitochondrial Membrane Potential Loss Bax->Mitochondrion Caspase_Activation Caspase Activation (e.g., Caspase-7) Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Technical Guide to the Hypothesized Mechanisms of Action of 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, "1-Dehydroxy-23-deoxojessic acid" is a novel compound with no publicly available research detailing its specific mechanism of action. This guide, therefore, presents hypothesized mechanisms based on the known biological activities of structurally related pentacyclic triterpenoids, such as ursolic acid and oleanolic acid. These compounds share a common chemical scaffold and often exhibit similar pharmacological effects. The hypotheses presented herein are intended to guide future research and drug development efforts.

Introduction

This compound belongs to the pentacyclic triterpenoid (B12794562) class of natural compounds. This class is renowned for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Structurally similar compounds, such as ursolic acid and oleanolic acid, have been extensively studied, providing a foundation for predicting the potential molecular targets and signaling pathways that this compound may modulate.[1][4] The primary hypothesized mechanisms of action center on the induction of apoptosis in cancer cells and the modulation of key inflammatory and cellular growth pathways.

Hypothesized Mechanisms of Action

Based on the activities of related pentacyclic triterpenoids, two primary mechanisms are hypothesized for this compound: induction of apoptosis via intrinsic and extrinsic pathways, and modulation of inflammatory and cell survival signaling.

A significant body of evidence suggests that pentacyclic triterpenoids exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][4][5][6] It is hypothesized that this compound may induce apoptosis through two interconnected pathways:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and converges on the mitochondria. It is proposed that this compound could induce mitochondrial outer membrane permeabilization (MOMP). This would be achieved by upregulating pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] The resulting MOMP leads to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, primarily caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[5][6]

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the Fas receptor. It is hypothesized that this compound may increase the expression of these death receptors.[6] Ligand binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is cleaved and activated. Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave the protein Bid into tBid, which then activates the intrinsic pathway by engaging with Bax and Bak.[6]

Pentacyclic triterpenoids are known to interfere with multiple signaling pathways that are often dysregulated in cancer and inflammatory diseases.[7]

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. It is hypothesized that this compound could inhibit the activation of NF-κB. This would prevent the transcription of NF-κB target genes, including the anti-apoptotic protein Bcl-2.[8] By downregulating Bcl-2, the compound would lower the threshold for apoptosis induction.[8]

  • Suppression of MAPK/ERK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the ERK1/2 pathway, are crucial for cell proliferation and survival. Some triterpenoids have been shown to suppress the phosphorylation and thus the activation of ERK1/2.[5] It is proposed that this compound may also downregulate this pathway, contributing to its anti-proliferative and pro-apoptotic effects.

  • Modulation of the PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Oleanolic acid, a related triterpenoid, has been shown to inhibit this pathway.[9] Therefore, it is hypothesized that this compound could also exert inhibitory effects on PI3K, Akt, or mTOR, leading to decreased cell proliferation and survival.

Quantitative Data from Related Compounds

To provide a quantitative context for the hypothesized mechanisms, the following table summarizes the cytotoxic activities of related pentacyclic triterpenoids against various cancer cell lines. These IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineCancer TypeIC50 (µM)Reference
Jessic AcidA549Lung Carcinoma1.8(Pegnyemb et al., 2005)
Jessic AcidU373Glioblastoma2.1(Pegnyemb et al., 2005)
Jessic AcidPC-3Prostate Carcinoma3.5(Pegnyemb et al., 2005)
Jessic AcidDU145Prostate Carcinoma2.1(Pegnyemb et al., 2005)
Jessic AcidM21Skin Melanoma3.9(Pegnyemb et al., 2005)
Ursolic AcidMG-63Osteosarcoma~6.7 (20 µg/mL)[10]
Ursolic AcidHeLaCervical CancerNot specified[5]
Ursolic AcidMDA-MB-231Breast CancerNot specified[6]

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols are proposed:

  • MTT Assay: To determine the cytotoxic effect of the compound on various cancer cell lines.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

  • Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis.

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

To analyze the effect of the compound on the expression of key proteins in the hypothesized signaling pathways.

  • Treat cells with the compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, ERK, p-Akt, Akt, NF-κB).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations of Hypothesized Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 1-Dehydroxy-23-deoxojessic acid_ext This compound Death Receptor Death Receptor 1-Dehydroxy-23-deoxojessic acid_ext->Death Receptor Upregulates DISC DISC Formation Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Cleavage Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Activates 1-Dehydroxy-23-deoxojessic acid_int This compound Bcl-2 Bcl-2 (Anti-apoptotic) 1-Dehydroxy-23-deoxojessic acid_int->Bcl-2 Inhibits Bax Bax (Pro-apoptotic) 1-Dehydroxy-23-deoxojessic acid_int->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothesized apoptotic pathways induced by this compound.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway Compound This compound IKK IKK Compound->IKK Inhibits ERK ERK Compound->ERK Inhibits Phosphorylation IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus_NFkB Nucleus NF-κB->Nucleus_NFkB Translocates Gene Expression Anti-apoptotic Gene (e.g., Bcl-2) Nucleus_NFkB->Gene Expression Promotes Transcription Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Modulation of NF-κB and MAPK/ERK signaling pathways.

G cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_protein Protein Expression Start Cancer Cell Lines Treatment Treat with This compound Start->Treatment Endpoint Analysis Treatment->Endpoint MTT MTT Assay Endpoint->MTT AnnexinV Annexin V/PI Staining Endpoint->AnnexinV Lysis Cell Lysis Endpoint->Lysis IC50 Calculate IC50 MTT->IC50 Flow Flow Cytometry AnnexinV->Flow WB Western Blot Lysis->WB Detection Analyze Key Proteins WB->Detection

Caption: Proposed experimental workflow for mechanism of action studies.

References

Methodological & Application

Analysis of 1-Dehydroxy-23-deoxojessic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC-MS Analysis of 1-Dehydroxy-23-deoxojessic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a cycloartane (B1207475) triterpenoid (B12794562), is a subject of interest in phytochemical and pharmacological research. Accurate and sensitive quantification of this compound in various matrices is crucial for its study. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust and specific method for the analysis of such compounds, which often lack a strong chromophore for UV detection. This application note provides a detailed protocol for the determination of this compound using HPLC-MS.

Data Presentation

Quantitative analysis of this compound should be performed to determine key validation parameters. The following table summarizes typical quantitative data expected for the analysis of triterpenoid acids using HPLC-MS. Actual values for this compound must be determined experimentally.

ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Accuracy (Recovery %)85 - 115%
Precision (RSD %)< 15%

Experimental Protocols

1. Sample Preparation

A solid-phase extraction (SPE) protocol is recommended for the cleanup and concentration of this compound from plant extracts or biological matrices.

  • Materials:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Sample extract dissolved in a suitable solvent

  • Protocol:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the sample extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 20% methanol in water) can be performed to remove less polar interferences.

    • Elution: Elute the target analyte, this compound, with 5 mL of methanol or acetonitrile.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

2. HPLC-MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 95
      20.0 95
      20.1 20

      | 25.0 | 20 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • Precursor Ion ([M+H-H₂O]⁺): m/z 453

    • Fragment Ions (for MS/MS): m/z 109, 123, 149, 191, 205, 369

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Mandatory Visualization

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plant/Biological Sample Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE DryRecon Dry & Reconstitute SPE->DryRecon HPLC HPLC Separation (C18 Column) DryRecon->HPLC Inject Sample MS Mass Spectrometry (ESI+) HPLC->MS Data Data Acquisition & Processing MS->Data Result Quantitative Results & Chromatograms Data->Result Generate Results

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

Fragmentation_Pathway Precursor [M+H-H₂O]⁺ m/z 453 F369 m/z 369 Precursor->F369 Loss of C₅H₈O F205 m/z 205 Precursor->F205 F191 m/z 191 Precursor->F191 F149 m/z 149 Precursor->F149 F123 m/z 123 Precursor->F123 F109 m/z 109 Precursor->F109

Caption: Proposed fragmentation pathway for this compound in positive ESI.

Application Note: Structural Elucidation of 1-Dehydroxy-23-deoxojessic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities, particularly complex natural products.[1][2] This application note provides a detailed protocol for the structural analysis of 1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Cycloartane (B1207475) triterpenoids are a class of natural products known for their diverse biological activities, making their precise structural characterization crucial for drug discovery and development. While specific NMR data for this compound is not publicly available, this document will utilize representative data from known cycloartane triterpenes to illustrate the elucidation process. The methodologies outlined herein are broadly applicable to other triterpenoids and complex organic molecules.

Data Presentation: Representative NMR Data for a Cycloartane Triterpenoid Skeleton

The following table summarizes the ¹H and ¹³C NMR chemical shifts for a representative cycloartane triterpenoid, which serves as a model for the structural elucidation of this compound. The data is compiled from published literature on similar compounds.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
131.91.01 (m), 0.89 (m)C-2, C-10H-2
226.51.85 (m), 1.65 (m)C-1, C-3, C-10H-1, H-3
380.83.29 (dd, 11.5, 4.5)C-1, C-2, C-4, C-5, C-28H-2
440.5---
547.11.68 (m)C-4, C-6, C-10, C-28H-6
621.11.55 (m), 1.45 (m)C-5, C-7, C-8, C-10H-5, H-7
728.11.98 (m), 1.35 (m)C-5, C-6, C-8, C-9, C-14H-6, H-8
848.01.58 (m)C-7, C-9, C-14, C-15, C-30H-7
919.90.85 (m)C-1, C-5, C-10, C-11, C-19H-11
1026.0---
1125.81.60 (m), 1.40 (m)C-8, C-9, C-10, C-12, C-13H-9, H-12
1235.51.75 (m), 1.25 (m)C-11, C-13, C-17, C-18H-11
1345.3---
1448.9---
1532.81.95 (m), 1.15 (m)C-8, C-13, C-14, C-16, C-32H-16
1626.42.15 (m), 1.80 (m)C-15, C-17, C-20, C-22H-15, H-17
1752.31.70 (m)C-13, C-14, C-16, C-18, C-20, C-21H-16
1818.00.98 (s)C-12, C-13, C-14, C-17-
1929.80.55 (d, 4.1), 0.33 (d, 4.1)C-1, C-9, C-10-
2036.12.25 (m)C-17, C-21, C-22H-22
2118.21.03 (d, 6.8)C-17, C-20, C-22H-20
2235.01.50 (m), 1.42 (m)C-17, C-20, C-21, C-23H-20
2331.51.60 (m)C-22, C-24H-22
24124.85.10 (t, 7.1)C-23, C-25, C-26, C-27H-23
25131.5---
2625.71.68 (s)C-24, C-25, C-27-
2717.71.60 (s)C-24, C-25, C-26-
2829.70.88 (s)C-3, C-4, C-5, C-29-
2919.20.80 (s)C-3, C-4, C-5, C-28-
3025.40.96 (s)C-8, C-14, C-15-
31179.5---

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for triterpenoids.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR and 2D experiments, a more concentrated sample of 15-20 mg is preferable.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). However, modern spectrometers can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

a. 1D NMR Spectroscopy

  • ¹H NMR (Proton):

    • Purpose: To determine the number of different types of protons and their electronic environments.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

  • ¹³C NMR (Carbon-13):

    • Purpose: To determine the number of different types of carbons.

    • Typical Parameters:

      • Pulse Program: zgpg30 (with proton decoupling)

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024-4096

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 only shows CH signals.

    • Typical Parameters: Similar to ¹³C NMR with specific pulse programs for DEPT-90 and DEPT-135.

b. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. This helps to establish connectivity within spin systems.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width: 12-16 ppm in both dimensions

      • Number of Increments: 256-512 in F1

      • Number of Scans: 8-16 per increment

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Spectral Width: 12-16 ppm (F2, ¹H) and 160-200 ppm (F1, ¹³C)

      • Number of Increments: 256-512 in F1

      • Number of Scans: 8-16 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width: 12-16 ppm (F2, ¹H) and 200-240 ppm (F1, ¹³C)

      • Number of Increments: 256-512 in F1

      • Number of Scans: 16-64 per increment

Structural Elucidation Workflow

The process of elucidating the structure of this compound from the acquired NMR data follows a logical progression.

structural_elucidation_workflow cluster_preparation Sample Preparation cluster_analysis Data Analysis & Structure Building Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Proton_Env Analyze Proton Environment (¹H) H1_NMR->Proton_Env C13_NMR 1D ¹³C & DEPT Carbon_Types Identify Carbon Types (¹³C, DEPT) C13_NMR->Carbon_Types COSY 2D COSY Spin_Systems Establish ¹H-¹H Spin Systems (COSY) COSY->Spin_Systems HSQC 2D HSQC CH_Connections Assign Direct ¹H-¹³C Connections (HSQC) HSQC->CH_Connections HMBC 2D HMBC Connect_Fragments Connect Fragments via Long-Range ¹H-¹³C Correlations (HMBC) HMBC->Connect_Fragments Proton_Env->Spin_Systems Carbon_Types->CH_Connections Spin_Systems->Connect_Fragments CH_Connections->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and comprehensive approach for the unambiguous structural elucidation of complex natural products like this compound. By systematically acquiring and interpreting ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra, researchers can confidently determine the molecular connectivity and stereochemistry of novel compounds. The protocols and workflow presented in this application note serve as a robust guide for scientists engaged in natural product chemistry and drug development.

References

Application Notes and Protocols for 1-Dehydroxy-23-deoxojessic Acid in Plant Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a triterpenoid (B12794562) saponin, a class of plant secondary metabolites known for a wide range of biological activities.[1][2] While specific research on this particular compound in plant cell culture is limited, its structural similarity to other bioactive triterpenoids suggests potential applications in studying plant defense mechanisms, stress responses, and the regulation of secondary metabolite biosynthesis.[2][3] Triterpenoid saponins (B1172615) are synthesized via the isoprenoid pathway and their production in plant cells can be influenced by various factors, including elicitors like jasmonic acid and salicylic (B10762653) acid.[1][3][4]

These application notes provide a generalized framework for utilizing this compound in plant cell culture studies, drawing upon established protocols for similar compounds. The provided methodologies and hypothetical data are intended to serve as a starting point for researchers to design and execute their own experiments.

Hypothesized Biological Activities and Applications

Based on the known functions of triterpenoid saponins, this compound could be investigated for the following activities in plant cell cultures:

  • Elicitation of Secondary Metabolites: It may act as an elicitor to induce the production of other valuable secondary metabolites, such as phytoalexins or other defense-related compounds.

  • Modulation of Plant Growth and Development: Triterpenoids can influence cell growth, differentiation, and programmed cell death. Its effects on callus proliferation and suspension culture growth dynamics can be explored.

  • Induction of Defense-Related Gene Expression: It could trigger signaling pathways leading to the upregulation of genes involved in plant defense responses.[4]

  • Investigation of Plant Stress Responses: The compound may play a role in mediating responses to biotic and abiotic stresses.[2]

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how quantitative results from experiments with this compound could be structured.

Table 1: Effect of this compound on Callus Growth of Arabidopsis thaliana

Concentration (µM)Fresh Weight (g) after 21 days (Mean ± SD)Dry Weight (g) after 21 days (Mean ± SD)
0 (Control)5.2 ± 0.40.26 ± 0.03
15.5 ± 0.30.28 ± 0.02
106.1 ± 0.50.31 ± 0.04
504.8 ± 0.60.24 ± 0.03
1003.5 ± 0.4 0.18 ± 0.02

* p < 0.05, ** p < 0.01 compared to control

Table 2: Elicitation of Phytoalexin Production in Nicotiana tabacum Suspension Cells

TreatmentPhytoalexin Concentration (µg/g Dry Weight) (Mean ± SD)
Control (DMSO)15.8 ± 2.1
This compound (50 µM)45.2 ± 5.3*
Jasmonic Acid (100 µM) (Positive Control)68.5 ± 7.9**

* p < 0.05, ** p < 0.01 compared to control

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a sterile stock solution of this compound for addition to plant cell culture media.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile filter (0.22 µm)

  • Procedure:

    • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile microcentrifuge tube.

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Plant Callus Cultures
  • Objective: To assess the effect of this compound on the growth of plant callus.

  • Materials:

    • Established plant callus cultures (e.g., Arabidopsis thaliana on Murashige and Skoog (MS) medium)

    • Sterile petri dishes with fresh MS medium

    • This compound stock solution

    • Sterile forceps and scalpels

  • Procedure:

    • Prepare MS agar (B569324) medium and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM). Add an equivalent amount of DMSO to the control medium.

    • Pour the medium into sterile petri dishes and allow it to solidify.

    • Under a laminar flow hood, transfer uniform-sized pieces of callus (approximately 100 mg) onto the prepared media.

    • Seal the petri dishes with parafilm and incubate in a growth chamber under standard conditions (e.g., 25°C, 16h light/8h dark photoperiod).

    • After a defined period (e.g., 21 days), measure the fresh weight of the callus.

    • To determine the dry weight, place the callus in a pre-weighed tube and dry in an oven at 60°C until a constant weight is achieved.

Protocol 3: Elicitation in Plant Suspension Cell Cultures
  • Objective: To investigate the potential of this compound to elicit the production of secondary metabolites in a plant cell suspension culture.

  • Materials:

    • Established plant cell suspension culture (e.g., Nicotiana tabacum) in liquid MS medium.

    • This compound stock solution.

    • Sterile flasks.

    • Shaker incubator.

  • Procedure:

    • Subculture the suspension cells into fresh liquid MS medium in sterile flasks.

    • Allow the cells to grow for a few days to reach the exponential growth phase.

    • Add the sterile this compound stock solution to the flasks to achieve the desired final concentration (e.g., 50 µM). A vehicle control with an equivalent amount of DMSO should be included. A positive control, such as jasmonic acid, can also be used.

    • Incubate the flasks on a shaker (e.g., 120 rpm) under standard growth conditions.

    • Harvest the cells at different time points (e.g., 0, 24, 48, 72 hours) post-elicitation by vacuum filtration.

    • Lyophilize the harvested cells and store at -80°C for subsequent analysis of secondary metabolites (e.g., by HPLC or LC-MS).

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be activated by this compound in a plant cell, leading to the induction of defense responses. This is based on known pathways for other elicitors.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Receptor ROS_Burst ROS Burst Receptor->ROS_Burst Ca_Influx Ca2+ Influx Receptor->Ca_Influx Jessic_Acid_Derivative 1-Dehydroxy-23- deoxojessic acid Jessic_Acid_Derivative->Receptor MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade TF_Activation Transcription Factor Activation (e.g., WRKY) MAPK_Cascade->TF_Activation Ca_Influx->MAPK_Cascade Defense_Genes Defense Gene Expression TF_Activation->Defense_Genes Defense_Response Defense Response (e.g., Phytoalexin Synthesis) Defense_Genes->Defense_Response

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow

This diagram outlines a general workflow for studying the effects of this compound on plant cell cultures.

G cluster_data Data Collection Methods Start Start Prep_Stock Prepare Stock Solution of This compound Start->Prep_Stock Treatment Treat Cultures with Varying Concentrations Prep_Stock->Treatment Culture_Setup Establish Plant Cell Cultures (Callus or Suspension) Culture_Setup->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection Growth Growth Measurement (Fresh/Dry Weight) Data_Collection->Growth Metabolite Metabolite Analysis (HPLC, LC-MS) Data_Collection->Metabolite Gene_Expression Gene Expression (qRT-PCR) Data_Collection->Gene_Expression Analysis Data Analysis Conclusion Conclusion Analysis->Conclusion Growth->Analysis Metabolite->Analysis Gene_Expression->Analysis

Caption: General experimental workflow for plant cell culture studies.

References

Application Notes and Protocols for 1-Dehydroxy-23-deoxojessic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene isolated from Combretum quadrangulare.[1][2] While its potential as a plant growth regulator is a subject of interest, current scientific literature primarily focuses on its cytotoxic properties against cancer cell lines. This document provides a summary of the available data on this compound and outlines a general protocol for screening novel compounds, such as this one, for plant growth regulatory activity.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃₁H₅₀O₃[3]
Molecular Weight 470.73 g/mol [3]
CAS Number 149252-87-9[3]
Class Cycloartane-type triterpene[2]
Source Combretum quadrangulare[1]

Biological Activity

The primary biological activity reported for this compound is cytotoxicity. A study by Banskota et al. (1998) investigated its effect on murine colon 26-L5 carcinoma cells.

Table 2: Cytotoxicity Data for this compound

Cell LineActivityEC₅₀Reference
Murine colon 26-L5 carcinomaCytotoxic62.38 μM[2]

Note: There is currently a lack of published data regarding the specific effects of this compound as a plant growth regulator. The general biological roles of cycloartane-type triterpenes in plants are often associated with defense mechanisms as secondary metabolites.

Experimental Protocols

Due to the absence of specific studies on the plant growth regulatory effects of this compound, a detailed, validated protocol for its application in this context cannot be provided. However, a generalized experimental workflow for screening a novel compound for such activity is outlined below. This protocol can be adapted by researchers to test this compound.

General Protocol for Screening Novel Plant Growth Regulators

This protocol describes a typical workflow for assessing the impact of a test compound on plant growth and development.

Workflow Diagram:

screening_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound (e.g., in DMSO) prep_media Prepare Plant Growth Media (e.g., MS medium) sterilize Sterilize Media and Seeds prep_media->sterilize germination Seed Germination Assay (on media with varying compound concentrations) sterilize->germination seedling_growth Seedling Growth Assay (transfer germinated seedlings to fresh media) germination->seedling_growth root_assay Root Elongation Assay seedling_growth->root_assay shoot_assay Shoot Biomass Assay seedling_growth->shoot_assay data_collection Collect Data: - Germination rate - Root length - Shoot fresh/dry weight - Phenotypic observations root_assay->data_collection shoot_assay->data_collection stat_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->stat_analysis dose_response Dose-Response Curve Generation stat_analysis->dose_response

Caption: General workflow for screening a novel compound for plant growth regulator activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Murashige and Skoog (MS) medium or other appropriate plant growth medium

  • Agar

  • Sucrose

  • Seeds of a model plant (e.g., Arabidopsis thaliana)

  • Sterile petri dishes, flasks, and culture vessels

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in the plant growth medium to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Include a solvent control (medium with DMSO at the same concentration used in the highest compound dilution).

  • Seed Sterilization: Surface sterilize the plant seeds to prevent microbial contamination.

  • Seed Germination Assay:

    • Dispense the prepared media with different concentrations of the test compound into sterile petri dishes.

    • Place a defined number of sterilized seeds on the surface of the solidified medium in each plate.

    • Seal the plates and place them in a growth chamber under controlled conditions.

    • Monitor and record the germination rate daily for a defined period (e.g., 7 days).

  • Seedling Growth Assays:

    • For root and shoot assays, seeds can be germinated on control medium first and then transferred to plates containing the test compound.

    • Alternatively, allow seeds from the germination assay to continue growing.

    • After a set period (e.g., 14 days), carefully remove the seedlings.

    • Measure primary root length.

    • Measure the fresh weight of the shoots, and then dry them in an oven to determine the dry weight.

  • Data Analysis:

    • Calculate the mean and standard deviation for each parameter at each concentration.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments and the control.

    • If significant effects are observed, generate dose-response curves to determine the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

Signaling Pathways

There is no information available in the current scientific literature regarding the signaling pathways of this compound in plants. Research in this area would be required to elucidate its mechanism of action if it is found to have plant growth regulatory properties.

Hypothetical Signaling Pathway Investigation Workflow:

For researchers interested in investigating the signaling pathways of a novel plant growth regulator, a general workflow is proposed.

signaling_pathway_investigation cluster_initial Initial Steps cluster_pathway Pathway Analysis cluster_validation Validation phenotypic_analysis Confirm Phenotypic Effect (from screening) transcriptomics Transcriptomic Analysis (RNA-seq) (Identify differentially expressed genes) phenotypic_analysis->transcriptomics bioinformatics Bioinformatic Analysis (Gene Ontology, Pathway Enrichment) transcriptomics->bioinformatics hormone_analysis Hormone Profiling (Measure endogenous hormone levels) bioinformatics->hormone_analysis mutant_analysis Analysis of Known Mutants (in suspected signaling pathways) bioinformatics->mutant_analysis hormone_analysis->mutant_analysis gene_expression qRT-PCR Validation of key genes mutant_analysis->gene_expression protein_interaction Protein-Protein Interaction Studies (e.g., Yeast-2-Hybrid) gene_expression->protein_interaction

Caption: A general workflow for investigating the signaling pathway of a novel plant growth regulator.

Conclusion

This compound is a natural product with documented cytotoxic activity. Its role as a plant growth regulator remains unexplored. The protocols and workflows provided here offer a starting point for researchers to investigate the potential effects of this and other novel compounds on plant growth and development. Further research is necessary to determine if this compound has any practical applications in agriculture or plant biotechnology.

References

Uncharted Territory: Exploring the Potential of 1-Dehydroxy-23-deoxojessic Acid in Plant Abiotic Stress Research

Author: BenchChem Technical Support Team. Date: December 2025

While direct research on the application of 1-Dehydroxy-23-deoxojessic acid in plant abiotic stress is currently unavailable in scientific literature, its classification as a triterpenoid—a class of compounds known for their roles in plant defense and stress response—suggests a promising, unexplored avenue for enhancing crop resilience.

This document provides detailed, albeit hypothetical, application notes and experimental protocols for researchers, scientists, and drug development professionals interested in pioneering the investigation of this compound's role in mitigating the effects of abiotic stressors such as drought and salinity on plants. The methodologies outlined are based on established practices for evaluating the efficacy of other bioactive compounds in plant science.

Application Notes

Potential Roles of this compound in Abiotic Stress Mitigation:

  • Antioxidant System Enhancement: Triterpenoids are known to modulate the activity of antioxidant enzymes. This compound could potentially upregulate enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), which are crucial for detoxifying reactive oxygen species (ROS) produced under stress.

  • Osmotic Adjustment: The compound might contribute to the accumulation of osmolytes such as proline, which helps maintain cellular turgor and protect cellular structures from dehydration.

  • Signaling Pathway Modulation: It could act as a signaling molecule, triggering stress-responsive gene expression and leading to a cascade of adaptive physiological and biochemical changes.

  • Membrane Stability: Triterpenoids can influence the properties of cell membranes, potentially enhancing their stability and reducing damage caused by stress-induced lipid peroxidation.

Experimental Protocols

Protocol 1: Evaluation of Seed Germination and Seedling Vigor under Salinity Stress

Objective: To assess the effect of this compound as a seed priming agent to improve germination and early growth under saline conditions.

Materials:

  • High-purity this compound

  • Seeds of a model plant (e.g., Arabidopsis thaliana, Tomato - Solanum lycopersicum)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Sodium chloride (NaCl)

  • Sterile Petri dishes and filter paper

  • Controlled environment growth chamber

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series (e.g., 1, 10, 50, 100 µM) in sterile water. The final DMSO concentration in all treatments, including the control, should not exceed 0.1%. Prepare a saline stress solution (e.g., 150 mM NaCl).

  • Seed Treatment: Surface sterilize seeds. Soak seeds in the respective treatment solutions for 6 hours.

  • Germination Assay: Place treated seeds on sterile filter paper moistened with either sterile water (control) or the saline solution in Petri dishes.

  • Incubation: Incubate the Petri dishes in a growth chamber with a controlled photoperiod (e.g., 16h light/8h dark) and temperature (22°C).

  • Data Collection: Record germination percentage daily for 7 days. On day 7, measure seedling root length and shoot fresh weight.

Protocol 2: Assessment of Drought Tolerance in Mature Plants

Objective: To determine if foliar application of this compound can enhance the physiological and biochemical tolerance of a crop plant (e.g., Wheat - Triticum aestivum) to drought.

Materials:

  • This compound

  • Potted wheat plants at the 4-leaf stage

  • Foliar spray solution containing the compound and a surfactant (e.g., 0.02% Tween-20)

  • Equipment for measuring physiological parameters (e.g., SPAD meter for chlorophyll (B73375), porometer for stomatal conductance)

  • Reagents and spectrophotometer for biochemical assays

Methodology:

  • Plant Acclimation: Grow wheat plants under optimal conditions for 4 weeks.

  • Treatment Application: Apply the this compound solution (e.g., 50 µM) or a control solution (surfactant only) as a foliar spray.

  • Drought Induction: Withhold water from the drought-stressed groups for 10 days. Maintain regular watering for the control groups.

  • Physiological Measurements: On day 10, measure relative water content (RWC), chlorophyll content, and stomatal conductance.

  • Biochemical Analysis: Harvest leaf tissue to measure proline content, malondialdehyde (MDA) content (an indicator of lipid peroxidation), and the activity of antioxidant enzymes (SOD, CAT).

Quantitative Data Summary

The following tables present a hypothetical summary of expected results from the proposed experiments to serve as a template for data presentation.

Table 1: Hypothetical Germination and Growth Data under Salinity Stress

Treatment GroupGermination Rate (%)Root Length (cm)Shoot Fresh Weight (mg)
Control95 ± 34.2 ± 0.535 ± 4
Salinity (150 mM NaCl)52 ± 51.8 ± 0.318 ± 3
Salinity + 10 µM Compound68 ± 42.5 ± 0.424 ± 2
Salinity + 50 µM Compound79 ± 33.1 ± 0.329 ± 3
Data are presented as mean ± standard deviation. This is illustrative data.

Table 2: Hypothetical Physiological and Biochemical Data under Drought Stress

Treatment GroupRelative Water Content (%)Proline (µg/g FW)MDA (nmol/g FW)CAT Activity (U/mg protein)
Well-Watered Control94 ± 212 ± 28 ± 125 ± 3
Drought Control68 ± 445 ± 522 ± 340 ± 4
Drought + 50 µM Compound82 ± 330 ± 414 ± 258 ± 5
Data are presented as mean ± standard deviation. This is illustrative data.

Visualizing Potential Mechanisms and Workflows

To aid in conceptualizing the research, the following diagrams illustrate a potential signaling pathway and the general experimental workflow.

G1 cluster_0 cluster_1 AbioticStress Abiotic Stress (e.g., Drought) ROS Increased ROS AbioticStress->ROS OxidativeDamage Oxidative Damage ROS->OxidativeDamage EnhancedTolerance Enhanced Stress Tolerance Compound This compound (Hypothesized Action) AntioxidantSystem Upregulation of Antioxidant System (SOD, CAT) Compound->AntioxidantSystem StressSignaling Activation of Stress Signaling Pathways Compound->StressSignaling AntioxidantSystem->ROS Scavenging StressSignaling->EnhancedTolerance Leads to

Caption: Hypothetical signaling pathway for this compound in abiotic stress.

G2 start Start: Hypothesis Formulation prep Prepare Plant Material & Compound Solutions start->prep treat Apply Compound & Induce Abiotic Stress prep->treat collect Data Collection treat->collect phys Physiological Measurements (RWC, Chlorophyll) collect->phys biochem Biochemical Assays (Proline, MDA, Enzymes) collect->biochem analyze Statistical Analysis & Interpretation phys->analyze biochem->analyze end Conclusion & Publication analyze->end

Caption: General experimental workflow for investigating the compound's effects.

Bioassay Development for 1-Dehydroxy-23-deoxojessic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a triterpenoid (B12794562), a class of naturally occurring compounds known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. Due to the limited specific bioactivity data available for this particular compound, a systematic approach to screen for its potential therapeutic properties is essential.

These application notes provide a comprehensive framework for developing bioassays to characterize the activity of this compound. The proposed workflow begins with a primary screen for cytotoxicity, a fundamental assessment for any potential therapeutic agent. Subsequently, a secondary screen for anti-inflammatory properties is detailed, focusing on key signaling pathways—NF-κB and MAPK—that are common targets of triterpenoids.[1][2]

Detailed protocols for key experiments are provided, along with representative data for well-characterized triterpenoids to serve as a benchmark for interpreting results.

Data Presentation: Benchmarking Triterpenoid Activity

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for well-studied triterpenoids in various cancer cell lines. This data serves as a reference for evaluating the cytotoxic potential of this compound.

Table 1: Cytotoxic Activity (IC50) of Reference Triterpenoids in Human Cancer Cell Lines

TriterpenoidCell LineCancer TypeIC50 (µM)
Oleanolic Acid HepG2Liver Carcinoma30[3]
MCF-7Breast Cancer28 (72h exposure)[4]
HCT-116Colon Carcinoma18.66
Ursolic Acid HT-29Colon Cancer20 (48h exposure)[5]
BGC-803Gastric Cancer24.95 (48h exposure)[6]
T24Bladder Cancer17.52[7]
Betulinic Acid A375Melanoma16.91[8]
CLBL-1Canine B-cell Lymphoma18.2[9]
D-17Canine Osteosarcoma18.59[9]

Table 2: Anti-inflammatory Activity (IC50) of Reference Triterpenoids

TriterpenoidAssayTarget/Cell LineIC50 (µM)
Oleanolic Acid PGE2 ReleaseMouse Peritoneal Macrophages23.51[10]
LTC4 ReleaseMouse Peritoneal Macrophages16.79[10]
Ursolic Acid PGE2 ReleaseMouse Peritoneal Macrophages60.91[10]
COX-2 Inhibition-1.16[11]
Boswellic Acid COX-1 InhibitionRAW 264.7 cells10.34 µg/mL
COX-2 InhibitionRAW 264.7 cells12.92 µg/mL
5-LOX InhibitionRAW 264.7 cells15.53 µg/mL
NO ProductionRAW 264.7 cells15.21 µg/mL
TNF-α ProductionRAW 264.7 cells16.65 µg/mL

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

G Workflow for In Vitro Cytotoxicity Testing A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

General workflow for in vitro cytotoxicity testing.
Protocol 2: NF-κB Inhibition Assessment using a Luciferase Reporter Assay

This protocol is for quantifying the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of this compound. Remove the medium and add 50 µL of the compound dilutions to the respective wells.[1] Include a vehicle control. Incubate for 1 hour.

  • NF-κB Activation: Prepare a TNF-α working solution (e.g., 20 ng/mL). Add 50 µL of the TNF-α solution to all wells except the unstimulated control.[1] The final concentration will be 10 ng/mL.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[1]

  • Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of the prepared Luciferase Assay Reagent to each well.[1]

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control if applicable. Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control. Determine the IC50 value.

G Canonical NF-κB Signaling Pathway and Reporter Assay Principle cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_complex NF-κB/IκB Complex NFkB_complex->IkB releases NFkB_active Active NF-κB NFkB_complex->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA κB Site NFkB_nuc->DNA Luciferase Luciferase Gene Transcription DNA->Luciferase Light Light Emission Luciferase->Light

Canonical NF-κB signaling leading to reporter gene expression.
Protocol 3: p38 MAPK Phosphorylation Assessment by Western Blot

This protocol details the analysis of the inhibitory effect of this compound on the p38 MAPK signaling pathway.

Materials:

  • Relevant cell line (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • p38 activator (e.g., Anisomycin or LPS)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound or vehicle for 1-2 hours.[12] Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.[12]

    • Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.[12]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.[12]

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[12]

  • Normalization: Strip the membrane and re-probe with an antibody against total p38 MAPK.[12]

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample to determine the inhibition of phosphorylation.

G p38 MAPK Signaling Pathway Stimuli Stress / Cytokines MAP3K MAP3K Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 p_p38 p-p38 MAPK (Active) p38->p_p38 Response Inflammatory Response p_p38->Response

Simplified p38 MAPK signaling cascade.
Protocol 4: Measurement of TNF-α Secretion by ELISA

This protocol is for quantifying the inhibition of TNF-α secretion from stimulated immune cells.

Materials:

  • RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Human or mouse TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Pre-treat cells with serial dilutions of this compound for 1 hour.

  • Cell Stimulation: Add LPS (e.g., 1 µg/mL) to stimulate TNF-α production and incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol.[13][14] This typically involves:

    • Adding standards and samples to an antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop color.

    • Stopping the reaction and reading the absorbance.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α secretion and the IC50 value.

G ELISA Workflow for TNF-α Measurement A Seed and treat cells with compound B Stimulate with LPS A->B C Incubate and collect supernatant B->C D Add supernatant to antibody-coated plate C->D E Add detection antibody D->E F Add substrate and develop color E->F G Stop reaction and read absorbance F->G H Calculate TNF-α concentration and IC50 G->H

General workflow for TNF-α ELISA.

Conclusion

The provided application notes and protocols offer a structured approach to begin the characterization of the biological activities of this compound. By starting with a broad cytotoxicity screen and progressing to more specific anti-inflammatory assays, researchers can efficiently determine the potential therapeutic value of this novel triterpenoid. The inclusion of benchmark data and detailed methodologies aims to facilitate robust and reproducible bioassay development.

References

Application Notes and Protocols for 1-Dehydroxy-23-deoxojessic Acid Treatment in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known effects and experimental protocols related to the treatment of Arabidopsis thaliana with 1-Dehydroxy-23-deoxojessic acid, also known as 4-carboxy-4-methyl-24-methylenecycloartanol (CMMC). This triterpenoid (B12794562) is a sterol biosynthetic intermediate that has been identified as an inhibitor of polar auxin transport in plants.

Biological Context and Mechanism of Action

This compound (CMMC) is a sterol biosynthetic intermediate (SBI). In wild-type Arabidopsis, it is efficiently channeled within the sterol C4-demethylation (SC4DM) multienzyme complex and is not typically detected at significant levels.[1][2] However, in mutants with a loss of function of the ERG28 protein, which tethers the SC4DM complex, CMMC accumulates.[1][2][3] This accumulation leads to phenotypes characteristic of disrupted polar auxin transport (PAT), a crucial mechanism for the phytohormone auxin to regulate various aspects of plant growth and development.[1][2] The observed phenotypes in erg28 mutant Arabidopsis plants with high levels of endogenous CMMC include pin-like inflorescences, loss of apical dominance, leaf fusion, and reduced root growth.[1][2] It is important to note that the inhibitory effect of CMMC on polar auxin transport occurs in a brassinosteroid-independent manner.[2]

Data Presentation

Table 1: Phenotypic Effects of Endogenous this compound (CMMC) Accumulation in Arabidopsis erg28 Mutants
Phenotypic TraitObservation in erg28 MutantsImplication
InflorescencePin-like differentiationDisrupted polar auxin transport
Apical DominanceLoss of apical dominanceAltered auxin distribution
Leaf MorphologyLeaf fusionDevelopmental defects due to PAT inhibition
Root GrowthReduced root growthImpaired auxin-mediated root development

Experimental Protocols

The following protocols are based on methodologies reported in the study of endogenous CMMC accumulation in erg28 mutants and general practices for applying chemical treatments to Arabidopsis.

Protocol 1: Analysis of Endogenous this compound (CMMC) in Arabidopsis

This protocol is for the study of CMMC that accumulates endogenously in erg28 mutant lines.

1. Plant Materials and Growth Conditions:

  • Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) as wild-type control, and erg28 T-DNA insertion or RNAi lines.
  • Growth Medium: Grow plants on solidified Murashige and Skoog (MS) medium (0.8% w/v agar) supplemented with 3% sucrose.
  • Growth Conditions: Maintain plants in a greenhouse or growth chamber at 23°C with a 16-hour daylength.[1]

2. Generation of erg28 Mutant Lines (if necessary):

  • RNAi lines can be generated using a short inverted repeat (hairpin) construct targeting the ERG28 gene (At1g10030).[1]

3. Extraction and Analysis of CMMC:

  • Harvest plant material (e.g., aerial parts or roots) from wild-type and erg28 plants.
  • Perform a polar sterol extraction from the plant tissue.
  • Analyze the polar sterol fraction using Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) with Atmospheric Pressure Photoionization (APPI).[3]
  • Identify CMMC by its precursor ion mass-to-charge ratio (m/z) of 453 [M+H-H₂O] and comparison of its fragmentation spectrum to that of a commercial standard.[1][3] A commercial standard for this compound can be obtained from suppliers like Quality Phytochemicals.[1]

4. Phenotypic Analysis:

  • Visually inspect and document the phenotypes of erg28 mutants compared to wild-type plants, focusing on inflorescence structure, apical dominance, leaf morphology, and root growth.

Protocol 2: Exogenous Application of this compound (CMMC) to Wild-Type Arabidopsis

This is a generalized protocol for applying exogenous CMMC to study its effects on wild-type plants, as a specific published protocol for this is not available.

1. Preparation of CMMC Stock Solution:

  • This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.[4]
  • Prepare a stock solution of CMMC in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C for up to two weeks.[4]

2. Plant Growth and Treatment:

  • On Agar (B569324) Plates:
  • Grow wild-type Arabidopsis thaliana (Col-0) seeds on solidified MS medium as described in Protocol 1.
  • After stratification, grow seedlings vertically for root growth analysis.
  • Prepare MS agar plates containing various concentrations of CMMC. Add the CMMC from the DMSO stock solution to the molten agar after it has cooled to around 50-60°C.
  • Also, prepare control plates containing the same volume of DMSO as the highest CMMC concentration used.
  • Transfer seedlings of a consistent age (e.g., 4-5 days old) to the treatment and control plates.
  • Measure root length and observe phenotypes at regular intervals.
  • Liquid Culture:
  • Grow seedlings in liquid MS medium.
  • Add CMMC from the DMSO stock solution to the liquid medium to achieve the desired final concentrations.
  • Include a DMSO-only control.
  • Incubate the seedlings for the desired treatment duration before analysis.
  • Soil-grown Plants:
  • Grow plants in soil under standard conditions.
  • Apply CMMC by drenching the soil with a solution of the compound or by spraying the aerial parts. A surfactant may be needed for foliar application. Ensure a control group is treated with a mock solution (containing DMSO and surfactant if used).

3. Suggested Concentrations:

  • The optimal concentration for exogenous application needs to be determined empirically. A starting point could be a range from 1 µM to 50 µM, based on concentrations used for other bioactive small molecules in Arabidopsis research.

4. Data Collection and Analysis:

  • Quantify root growth inhibition.
  • Document any observed morphological changes, such as altered leaf development or reduced stature.
  • For molecular analysis, harvest treated tissues to perform gene expression analysis (e.g., RT-qPCR) of auxin-responsive genes.

Visualizations

Signaling Pathway

G cluster_0 Sterol Biosynthesis Pathway cluster_1 Cellular Process cluster_2 Disrupted Pathway (erg28 mutant) precursors Upstream Precursors cmmc This compound (CMMC) precursors->cmmc Multiple Steps sterols Membrane Sterols & Brassinosteroids cmmc->sterols SC4DM Complex (Functional ERG28) pat Polar Auxin Transport (PAT) growth Normal Plant Growth & Development pat->growth erg28 Loss of ERG28 function cmmc_acc CMMC Accumulation erg28->cmmc_acc cmmc_acc->pat Inhibits

Caption: CMMC accumulation due to ERG28 loss of function inhibits polar auxin transport.

Experimental Workflow

G cluster_0 Plant Growth cluster_1 Sample Collection & Analysis cluster_2 Data Interpretation start Grow Wild-Type (Col-0) and erg28 mutant Arabidopsis harvest Harvest Plant Tissues start->harvest extract Polar Sterol Extraction harvest->extract phenotype Phenotypic Analysis (Root length, Leaf morphology, etc.) harvest->phenotype analyze UPLC-MS/MS Analysis extract->analyze compare Compare CMMC levels and phenotypes between WT and mutant analyze->compare phenotype->compare conclusion Correlate CMMC accumulation with PAT-inhibition phenotypes compare->conclusion

Caption: Workflow for analyzing endogenous CMMC and its effects in Arabidopsis.

References

Application Notes and Protocols for 1-Dehydroxy-23-deoxojessic acid in Crop Improvement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a plant-derived compound with potential applications in agriculture as a plant growth regulator. While specific research on this compound is emerging, its structural similarity to brassinosteroids suggests it may influence plant growth, development, and stress responses. Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play crucial roles in a wide array of physiological processes, including cell elongation, division, and differentiation.[1] They are known to enhance crop yields and improve tolerance to both biotic and abiotic stresses.[2][3][4]

These application notes provide a comprehensive overview of the potential mechanisms of action of this compound, drawing parallels with the well-established brassinosteroid signaling pathway. Detailed protocols for its application in crop improvement research are presented, along with templates for data collection and analysis.

Mechanism of Action (Hypothesized)

It is hypothesized that this compound may function as a modulator of the brassinosteroid signaling pathway. Brassinosteroids bind to a cell-surface receptor kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).[1][5] This binding initiates a phosphorylation cascade that leads to the activation of key transcription factors, such as BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[1] These transcription factors then regulate the expression of a multitude of downstream genes involved in cell growth and development.[6]

The interaction of this compound with this pathway could be as an agonist, antagonist, or a precursor to a more active compound. Its precise role needs to be elucidated through further experimental research.

Hypothesized Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling 1D23D 1-Dehydroxy-23- deoxojessic acid BRI1 BRI1 (Receptor Kinase) 1D23D->BRI1 BIN2 BIN2 (Kinase) BRI1->BIN2 Inhibits BZR1_p BZR1-P (Inactive) BIN2->BZR1_p Phosphorylates (Inactivates) BZR1 BZR1 (Active) BZR1_p->BZR1 Phosphatase Phosphatase Phosphatase->BZR1_p DNA DNA BZR1->DNA Binds to Promoter Growth_Genes Growth-Promoting Genes DNA->Growth_Genes Activates Transcription

Caption: Hypothesized signaling pathway of this compound.

Potential Applications in Crop Improvement

Based on the known effects of brassinosteroids, this compound could be investigated for the following applications:

  • Enhanced Vegetative Growth: Promoting cell elongation and division, leading to increased plant height, biomass, and leaf area.[7]

  • Improved Reproductive Development: Influencing flowering time, pollen tube growth, fruit set, and seed development.[7][8]

  • Increased Stress Tolerance: Enhancing plant resilience to abiotic stresses such as drought, salinity, and extreme temperatures.[7][9][10]

  • Enhanced Yield and Quality: Increasing grain size, fruit weight, and the nutritional content of crops.[3][11][12]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in crop improvement.

Protocol 1: Seed Treatment for Improved Germination and Seedling Vigor

Objective: To assess the effect of this compound on seed germination and early seedling growth.

Materials:

  • High-quality seeds of the target crop (e.g., maize, tomato, cotton).

  • This compound stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Sterile distilled water.

  • Petri dishes with sterile filter paper.

  • Germination chamber with controlled temperature and light.

  • Calipers and a ruler for measurements.

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the this compound stock solution with sterile distilled water to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a control solution with the same concentration of the solvent used for the stock solution.

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. A common method is to wash seeds with 70% ethanol (B145695) for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Seed Soaking: Soak the sterilized seeds in the respective treatment solutions for a predetermined duration (e.g., 4-6 hours) at room temperature in the dark.

  • Germination Assay: Place a fixed number of treated seeds (e.g., 25) evenly spaced on the moist filter paper in each Petri dish. Add a small amount of the corresponding treatment solution to maintain moisture.

  • Incubation: Place the Petri dishes in a germination chamber with controlled conditions optimal for the specific crop (e.g., 25°C with a 16/8 hour light/dark cycle).

  • Data Collection: Record the germination percentage daily. After a set period (e.g., 7-10 days), measure seedling parameters such as root length, shoot length, and fresh weight.

Experimental Workflow for Seed Treatment

Seed_Treatment_Workflow Start Start Prep_Sol Prepare Treatment Solutions (0.01 µM to 10 µM) Start->Prep_Sol Sterilize Surface Sterilize Seeds Prep_Sol->Sterilize Soak Soak Seeds in Solutions (4-6 hours) Sterilize->Soak Germinate Place Seeds in Petri Dishes Soak->Germinate Incubate Incubate in Germination Chamber Germinate->Incubate Collect_Data Collect Data (Germination %, Root/Shoot Length) Incubate->Collect_Data Analyze Analyze and Compare Results Collect_Data->Analyze End End Analyze->End

Caption: Workflow for seed treatment with this compound.

Protocol 2: Foliar Application for Enhanced Vegetative Growth and Yield

Objective: To evaluate the effect of foliar application of this compound on plant growth, development, and yield.

Materials:

  • Healthy, uniformly grown plants of the target crop at a specific developmental stage (e.g., 4-leaf stage).

  • This compound treatment solutions (as prepared in Protocol 1).

  • A surfactant to ensure even leaf coverage.

  • Handheld sprayer.

  • Standard agronomic inputs for the crop (fertilizer, irrigation, etc.).

  • Tools for measuring plant height, leaf area, chlorophyll (B73375) content, and yield components.

Procedure:

  • Plant Cultivation: Grow the target crop under standard greenhouse or field conditions.

  • Treatment Application: At the desired growth stage, apply the treatment solutions as a fine mist to the foliage until runoff. Ensure complete coverage of all leaves. Apply during the early morning or late evening to maximize absorption and minimize evaporation.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment.

  • Data Collection (Vegetative Stage): At regular intervals after application, measure parameters such as plant height, stem diameter, leaf number, and leaf area. Chlorophyll content can be estimated using a SPAD meter.

  • Data Collection (Reproductive Stage and Harvest): At maturity, record reproductive parameters like flower number, fruit set percentage, and seed number per fruit. Harvest the plants and measure yield components such as total biomass, fruit weight, and grain yield.

  • Quality Analysis: Perform quality analysis on the harvested products, which may include measuring sugar content, protein content, or other relevant quality parameters.

Protocol 3: Abiotic Stress Tolerance Assay

Objective: To determine if this compound can enhance tolerance to specific abiotic stresses.

Materials:

  • Uniformly grown plants of the target crop.

  • This compound treatment solutions.

  • Equipment to induce stress (e.g., controlled watering for drought, NaCl solutions for salinity, temperature-controlled growth chambers for heat/cold stress).

  • Instruments for measuring physiological stress indicators (e.g., relative water content, electrolyte leakage, proline content, antioxidant enzyme activity).

Procedure:

  • Pre-treatment: Apply this compound to the plants (either as a seed treatment or foliar spray) prior to inducing stress.

  • Stress Induction: Subject the plants to the specific abiotic stress for a defined period.

  • Data Collection: During and after the stress period, measure various physiological and biochemical parameters to assess the level of stress tolerance. This can include:

    • Relative Water Content (RWC): To assess plant water status.

    • Electrolyte Leakage: To measure membrane damage.

    • Proline and Soluble Sugar Content: As indicators of osmotic adjustment.

    • Antioxidant Enzyme Assays (e.g., SOD, POD, CAT): To evaluate the plant's oxidative stress response.

  • Recovery Assessment: After the stress period, return the plants to normal conditions and monitor their recovery rate.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatments.

Table 1: Effect of this compound on Maize Seedling Growth

Treatment Concentration (µM)Germination Rate (%)Root Length (cm)Shoot Length (cm)Fresh Weight (g)
0 (Control)
0.01
0.1
1.0
10.0

Table 2: Effect of Foliar Application of this compound on Tomato Yield and Quality

Treatment Concentration (µM)Plant Height (cm)Fruit Number per PlantAverage Fruit Weight (g)Total Yield per Plant (kg)Soluble Solids Content (°Brix)
0 (Control)
0.01
0.1
1.0
10.0

Table 3: Effect of this compound on Drought Stress Tolerance in Wheat

Treatment Concentration (µM)Relative Water Content (%)Electrolyte Leakage (%)Proline Content (µg/g FW)Superoxide Dismutase (SOD) Activity (U/mg protein)
Control (Well-watered)
Control (Drought)
0.1 (Drought)
1.0 (Drought)

Conclusion

This compound presents an intriguing candidate for a novel plant growth regulator. The protocols outlined here provide a systematic approach to investigating its potential for crop improvement. By drawing on the extensive knowledge of brassinosteroids, researchers can efficiently design experiments to elucidate the bioactivity of this compound and evaluate its practical applications in agriculture. Further research is essential to determine its precise mechanism of action and to optimize its application for various crops under different environmental conditions.

References

Troubleshooting & Optimization

"1-Dehydroxy-23-deoxojessic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Dehydroxy-23-deoxojessic acid. The information provided is based on general principles for poorly soluble triterpenoids and related natural products, as specific solubility data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on supplier information, this compound is soluble in a range of organic solvents. For initial experiments, it is recommended to start with common laboratory solvents.[1] The choice of solvent will depend on the requirements of your specific application.

Table 1: Recommended Starting Solvents

Solvent ClassExamplesNotes
Chlorinated SolventsChloroform, DichloromethaneGood for initial solubilization, but may be incompatible with some biological assays. Use in a well-ventilated area.
EstersEthyl AcetateA less toxic alternative to chlorinated solvents.
Polar Aprotic SolventsDimethyl Sulfoxide (DMSO), AcetoneDMSO is a strong solvent for many poorly soluble compounds and is often used for creating stock solutions for in vitro assays.[1] Acetone is volatile and useful for applications where easy solvent removal is required.

Q2: My this compound is not dissolving in aqueous solutions. What can I do?

A2: this compound, being a triterpenoid, is expected to have poor water solubility. To dissolve it in an aqueous medium, various formulation strategies can be employed. These strategies aim to increase the aqueous dispersibility and bioavailability of the compound.[2][3][4]

Q3: What are some common techniques to improve the aqueous solubility of this compound?

A3: Several techniques can be used to enhance the aqueous solubility of poorly soluble drugs and natural products.[3][5][6][7] The most suitable method will depend on the intended application, required concentration, and acceptable excipients.

Table 2: Overview of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous solvent, allowing for better dissolution of hydrophobic compounds.Simple to implement.May not be suitable for all applications due to potential toxicity of the co-solvent.
pH Adjustment For ionizable compounds, adjusting the pH can convert the compound to a more soluble salt form.Can significantly increase solubility for acidic or basic compounds.The compound must have an ionizable group. The required pH may not be compatible with the experimental system.
Surfactants (Micellar Solubilization) Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds in their core.Can significantly increase apparent solubility.Potential for surfactant-induced toxicity or interference with biological assays.
Cyclodextrin (B1172386) Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.[2][3]Generally considered safe and are used in pharmaceutical formulations.The size of the cyclodextrin cavity must be appropriate for the drug molecule.
Solid Dispersions The drug is dispersed in a solid hydrophilic carrier, which can improve its dissolution rate.[3][6]Can significantly enhance dissolution and bioavailability.Manufacturing can be complex.
Particle Size Reduction Reducing the particle size (micronization or nanosuspension) increases the surface area, leading to a faster dissolution rate.[5][6][8]Increases dissolution velocity.Does not increase the equilibrium solubility.
Lipid-Based Formulations The compound is dissolved in a lipid carrier, which can improve its absorption.[2][8]Can enhance oral bioavailability.The formulation can be complex.

Troubleshooting Guides

Issue 1: Precipitate formation when adding a stock solution of this compound in an organic solvent to an aqueous buffer.

  • Cause: The organic solvent is miscible with the aqueous buffer, but the compound is not soluble in the final mixture due to the high percentage of water.

  • Solution Workflow:

    G A Precipitation Observed B Decrease Final Concentration A->B Is the final concentration high? C Increase Co-solvent Percentage A->C Is a higher organic solvent percentage acceptable? D Use a Surfactant A->D Are surfactants compatible with your assay? E Use Cyclodextrin Complexation A->E Is cyclodextrin complexation a viable option? F Successful Dissolution B->F C->F D->F E->F

    Caption: Troubleshooting precipitate formation.

Issue 2: Low bioavailability in in-vivo experiments.

  • Cause: Poor aqueous solubility of this compound is likely limiting its absorption.

  • Potential Solutions:

    • Formulate as a Nanosuspension: Reducing the particle size to the nanometer range can increase the dissolution rate and saturation solubility.[6]

    • Develop a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the compound in a solubilized form.[3]

    • Create a Solid Dispersion: Dispersing the compound in a hydrophilic polymer can enhance its dissolution rate in the gastrointestinal tract.[3][6]

Experimental Protocols

Protocol 1: General Method for Solubility Determination using the Shake-Flask Method

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or a specific formulation) in a sealed vial.

  • Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin).

  • Slowly add an excess of this compound to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at a constant temperature for 24-48 hours.

  • Filter the solution to remove any undissolved compound.

  • The resulting clear solution contains the water-soluble inclusion complex. The concentration can be determined by an appropriate analytical method.

Signaling Pathways and Mechanisms

Mechanism of Micellar Solubilization

G *CMC: Critical Micelle Concentration cluster_0 Aqueous Environment A Surfactant Monomers B Micelle A->B Above CMC* C Hydrophobic Core D Hydrophilic Shell F Solubilized Compound B->F Encapsulation E Insoluble Compound E->F

Caption: Micellar solubilization of a hydrophobic compound.

Mechanism of Cyclodextrin Complexation

G A Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) C Water-Soluble Inclusion Complex A->C B This compound (Poorly Water-Soluble) B->C

Caption: Formation of a water-soluble inclusion complex.

References

Technical Support Center: Optimizing the Extraction of 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of "1-Dehydroxy-23-deoxojessic acid" extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a triterpenoid (B12794562) saponin (B1150181).[1][2][3] Its primary known natural source is the herb Gardenia sootepensis.[4]

Q2: What are the general steps involved in the extraction of this compound?

A2: The general workflow for extracting this compound, like other triterpenoid saponins (B1172615), involves several key stages: raw material preparation, extraction, filtration, and purification.[5] Each of these steps is critical for the final yield and purity of the compound.

Q3: Which solvents are most effective for extracting triterpenoid saponins?

A3: Triterpenoid saponins are typically soluble in organic solvents. Ethanol (B145695) and methanol (B129727) are commonly used due to their high solubility for these compounds.[6][7] The choice of solvent can significantly impact the extraction efficiency. Alternative and "greener" solvents like supercritical CO2 are also being explored to minimize environmental impact.[6]

Q4: How does temperature affect the extraction yield?

A4: Temperature plays a crucial role in the solubility of saponins and the diffusion rate of the solvent.[5] Generally, higher temperatures can increase extraction yield, but excessive heat can lead to the degradation of the target compound.[5][8] It is essential to optimize the temperature to maximize yield while preserving the structural integrity of the saponin.

Q5: What are some modern extraction techniques that can improve yield?

A5: Several modern techniques can enhance extraction efficiency compared to conventional methods. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).[7][9][[“]][[“]] These methods can often reduce extraction time and solvent consumption.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and similar triterpenoid saponins.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Inadequate solid-to-solvent ratio.- Poor raw material quality or improper preparation (e.g., incorrect particle size).[5][8]- Test a range of solvents (e.g., ethanol, methanol) and concentrations to find the optimal one.[6][7]- Optimize temperature and extraction time through systematic experiments.[5]- Adjust the solid-to-solvent ratio; a higher ratio can improve efficiency.[5][8]- Ensure the plant material is properly dried and ground to a consistent and appropriate particle size to increase surface area.[5]
Formation of Emulsions during Liquid-Liquid Extraction - Presence of surfactant-like compounds in the crude extract.[12]- Vigorous shaking of the separatory funnel.[12]- Instead of shaking, gently swirl the separatory funnel to minimize emulsion formation.[12]- Add a brine solution (salting out) to increase the ionic strength of the aqueous layer and facilitate phase separation.[12]- Consider adding a small amount of a different organic solvent to alter the solubility characteristics.[12]
Co-extraction of Impurities - Low selectivity of the chosen solvent.- Presence of pigments like chlorophyll (B73375) and other endogenous materials in the plant source.[13]- Employ a pre-extraction step with a nonpolar solvent like hexane (B92381) to remove chlorophyll and lipids.[13]- Utilize purification techniques such as column chromatography after the initial extraction.[13]- Optimize the extraction method for higher selectivity; for instance, adjusting the polarity of the solvent system.
Degradation of the Target Compound - Excessive heat during extraction or drying.[8]- Exposure to harsh pH conditions.[8]- Prolonged extraction times.[8]- Carefully control the temperature during all heating steps. For heat-sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures.- Buffer the extraction solvent to maintain a neutral or mildly acidic/alkaline pH, depending on the stability of the saponin.- Optimize the extraction time to be as short as possible while still achieving a good yield.
Inconsistent Results - Variability in raw plant material.- Lack of precise control over experimental parameters.[14]- Source plant material from a consistent and reliable supplier. Analyze the saponin content of the raw material before extraction.- Maintain meticulous records of all experimental conditions, including temperature, time, solvent ratios, and equipment settings.[14]- Implement a robust calibration and maintenance plan for all equipment used in the extraction process.[14]

Experimental Protocols

General Protocol for Solvent Extraction
  • Preparation of Plant Material :

    • Select high-quality raw material, preferably young, actively growing tissues.[15]

    • Dry the plant material to reduce moisture content, using methods like air drying or oven drying at a controlled temperature (e.g., 40-60°C).[5]

    • Grind the dried material to a uniform and fine powder to increase the surface area for extraction.[5]

  • Extraction :

    • Place the powdered plant material in an extraction vessel.

    • Add the selected solvent (e.g., 70% ethanol) at a predetermined solid-to-solvent ratio (e.g., 1:15 g/mL).[8][9]

    • Heat the mixture to the optimized temperature (e.g., 70°C) and maintain for the optimized duration (e.g., 3 hours), with continuous stirring.[9]

  • Filtration and Concentration :

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Purification (Optional but Recommended) :

    • The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate the target compound.[13][16]

Protocol for Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material : Follow the same preparation steps as for solvent extraction.

  • Ultrasonic Extraction :

    • Place the powdered plant material in an extraction vessel with the chosen solvent (e.g., aqueous ethanol).

    • Immerse the vessel in an ultrasonic bath.

    • Apply ultrasonic waves at a specific frequency and power for the optimized time and temperature (e.g., 33.6 minutes at 78.2°C).

  • Filtration and Concentration : Follow the same filtration and concentration steps as for solvent extraction.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Triterpenoid Saponins
Extraction Method Typical Solvents Advantages Disadvantages Reported Yield Increase (vs. Conventional)
Conventional Solvent Extraction Ethanol, Methanol[6][7]Simple, low equipment cost.Time-consuming, high solvent consumption, potential for thermal degradation.[6]-
Ultrasound-Assisted Extraction (UAE) Aqueous Ethanol[9]Reduced extraction time and solvent use, increased yield, suitable for heat-sensitive compounds.[6]Requires specialized equipment.Can be significantly higher than conventional methods.[9]
Microwave-Assisted Extraction (MAE) Ethanol[9]Very fast, reduced solvent consumption, high efficiency.[9]Requires microwave-transparent vessels, potential for localized overheating.Can be much higher than conventional methods.[9]
Pressurized Liquid Extraction (PLE) Water, EthanolFast, low solvent consumption, high efficiency.[7]High initial equipment cost.Can increase yield by 20-30%.[7]
Table 2: Influence of Key Parameters on Triterpenoid Saponin Extraction Yield
Parameter General Effect on Yield Optimal Range (Example) Reference
Solvent Concentration Higher concentration can increase solubility, but needs to be balanced.42% (v/v) ethanol (for MAE)[9]
Temperature Higher temperature generally increases yield but risks degradation.78.2°C (for UAE)
Extraction Time Yield increases with time up to a certain point, then plateaus or decreases.33.6 minutes (for UAE)
Solid-to-Solvent Ratio A higher ratio of solvent to solid generally improves extraction efficiency.26.1:1 mL/g (for UAE)
pH Can significantly affect the stability and extraction of saponins.Acidic pH 4.1, Alkaline pH 9.1 (method dependent)[8]

Visualizations

Extraction_Workflow Raw_Material Raw Plant Material Preparation Preparation (Drying, Grinding) Raw_Material->Preparation Extraction Extraction (Solvent/UAE/MAE) Preparation->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield Detected Cause_Analysis Analyze Potential Causes Start->Cause_Analysis Solvent Inappropriate Solvent? Cause_Analysis->Solvent Temp_Time Suboptimal Temp/Time? Cause_Analysis->Temp_Time Ratio Incorrect Ratio? Cause_Analysis->Ratio Material_Prep Poor Material Prep? Cause_Analysis->Material_Prep Optimize_Solvent Optimize Solvent System Solvent->Optimize_Solvent Optimize_Params Optimize Temp & Time Temp_Time->Optimize_Params Adjust_Ratio Adjust Solid-to-Solvent Ratio Ratio->Adjust_Ratio Improve_Prep Improve Drying & Grinding Material_Prep->Improve_Prep Re_evaluate Re-evaluate Yield Optimize_Solvent->Re_evaluate Optimize_Params->Re_evaluate Adjust_Ratio->Re_evaluate Improve_Prep->Re_evaluate Re_evaluate->Cause_Analysis No Success Yield Improved Re_evaluate->Success Yes

Caption: Troubleshooting logic for addressing low extraction yield.

References

"1-Dehydroxy-23-deoxojessic acid" stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Dehydroxy-23-deoxojessic acid. This information is intended for researchers, scientists, and drug development professionals. Please note that while specific degradation studies on this compound are limited in published literature, the following guidance is based on the general chemical properties of cycloartane-type triterpenoids and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound solid powder should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] For long-term storage, it is advisable to keep it in a cool and dry place. Stock solutions, typically prepared in solvents like DMSO, can be stored at -20°C for several months.[2] It is recommended to prepare solutions fresh for experiments whenever possible.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] Its solubility in aqueous solutions is expected to be low, a common characteristic of triterpenoids.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented, based on its cycloartane (B1207475) triterpenoid (B12794562) structure, potential degradation pathways under stress conditions may include:

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air, light, or oxidizing agents.

  • Hydrolysis: Although this specific molecule is a carboxylic acid and not a saponin (B1150181) (glycoside), other ester functionalities, if present in derivatives, could be liable to hydrolysis under acidic or basic conditions. The stability of the carboxylic acid group itself is generally high.

  • Thermal Degradation: Exposure to high temperatures can lead to decomposition.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Q4: How can I monitor the stability of my this compound sample?

A4: The most common and effective method for monitoring the stability of triterpenoids is High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.

    • Prepare Fresh Solutions: If using a stock solution that has been stored for an extended period, prepare a fresh solution from the solid powder.

    • Assess Purity: If possible, analyze the purity of your sample using HPLC to check for the presence of degradation products. Compare the chromatogram to a reference standard or a freshly prepared sample.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: This is a strong indication of degradation. The unknown peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If your HPLC system is coupled to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify potential degradation products.

    • Perform Forced Degradation Studies: To understand the degradation profile, you can perform forced degradation studies (see Experimental Protocols section). This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The chromatograms from these studies can help identify the unknown peaks in your experimental samples.

    • Optimize HPLC Method: Ensure your HPLC method is capable of separating all potential degradation products from the parent compound. This is known as a stability-indicating method.

Quantitative Data Summary

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%2
Base Hydrolysis 0.1 M NaOH8 hours60°C25%3
Oxidation 3% H₂O₂24 hoursRoom Temp20%4
Thermal Solid State48 hours80°C10%1
Photolytic UV Light (254 nm)24 hoursRoom Temp5%1

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, prepare a solution at 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL) to UV light (254 nm) for 24 hours.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

  • Instrumentation: HPLC with a UV detector or a Mass Spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As triterpenoids often lack a strong chromophore, detection at a low wavelength (e.g., 205-210 nm) is common. If using a mass spectrometer, the detection will be based on the mass-to-charge ratio.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation: - % Degradation - Degradation Profile HPLC->Data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions Start->Check_Storage Prep_Fresh Prepare Fresh Solution Check_Storage->Prep_Fresh Analyze_Purity Analyze Purity (HPLC) Prep_Fresh->Analyze_Purity Degradation_Suspected Degradation Suspected Analyze_Purity->Degradation_Suspected Characterize_Peaks Characterize Unknown Peaks (LC-MS) Degradation_Suspected->Characterize_Peaks Yes Resolve Issue Resolved Degradation_Suspected->Resolve No Forced_Deg Perform Forced Degradation Study Characterize_Peaks->Forced_Deg Forced_Deg->Resolve

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Synthesis of 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 1-Dehydroxy-23-deoxojessic acid, a complex triterpenoid. The information is structured to address specific experimental challenges in a clear question-and-answer format.

Troubleshooting Guide

Section 1: Core Synthesis and Cyclization

Question: My polyene cyclization precursor is not yielding the desired pentacyclic oleanane-type scaffold. I am observing a mixture of incomplete cyclization products and constitutional isomers. What are the likely causes and solutions?

Answer: Failure to form the desired pentacyclic scaffold during the acid-catalyzed polyene cyclization is a common challenge. The outcome of this reaction is highly sensitive to several factors:

  • Acid Catalyst and Stoichiometry: The choice and amount of Lewis or protic acid are critical. A weak acid may not provide sufficient activation for the complete cascade, leading to partially cyclized products. Conversely, an overly strong or excessive amount of acid can lead to undesired rearrangements and side reactions.

    • Recommendation: Screen a variety of Lewis acids (e.g., SnCl₄, TiCl₄, BF₃·OEt₂) and protic acids (e.g., trifluoroacetic acid, camphorsulfonic acid). Optimize the stoichiometry, starting with catalytic amounts and gradually increasing to stoichiometric amounts if necessary.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the stability of the cationic intermediates.

    • Recommendation: A non-polar solvent like dichloromethane (B109758) or toluene (B28343) is often a good starting point. For substrates with poor solubility, a co-solvent may be necessary, but be mindful of its potential to interfere with the catalyst.

  • Temperature: The reaction temperature affects the activation energy barrier for each cyclization step.

    • Recommendation: Initiate the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. This can help control the reactivity and improve selectivity.

  • Substrate Purity: Impurities in the polyene precursor can quench the acid catalyst or lead to undesired side reactions.

    • Recommendation: Ensure the precursor is of high purity, using techniques like flash chromatography or recrystallization before attempting the cyclization.

Question: During the construction of the A/B ring system, I am struggling with the stereoselective introduction of the C3-hydroxyl group. How can I improve the stereocontrol?

Answer: Achieving the correct stereochemistry at the C3 position is a frequent hurdle. The stereochemical outcome is often dictated by the method of hydroxyl introduction and the conformation of the substrate.

  • For reductions of a C3-ketone:

    • Bulky Reducing Agents: Employing sterically hindered reducing agents can favor attack from the less hindered face of the molecule.

      • Recommendation: Use reducing agents like L-Selectride® or K-Selectride®. The choice of solvent and temperature can also influence the stereoselectivity.

    • Chelation-Controlled Reduction: If a suitable chelating group is present near the C3 position, it can direct the reducing agent.

  • For hydroxylations:

    • Directed Hydroxylation: If a nearby functional group can direct a hydroxylation reagent, this can be a powerful strategy.

    • Substrate Control: The inherent steric bias of the ring system will often favor one face. If the undesired isomer is formed, a Mitsunobu inversion can be employed to invert the stereocenter.

Section 2: Functional Group Manipulations

Question: I am encountering difficulties with the selective protection of the multiple hydroxyl groups in my intermediate. How can I achieve regioselective protection?

Answer: The presence of multiple hydroxyl groups with similar reactivity necessitates a carefully planned protecting group strategy.

  • Steric Hindrance: The different steric environments of the hydroxyl groups can be exploited. Primary hydroxyls are generally more accessible than secondary or tertiary ones.

    • Recommendation: Use sterically bulky silyl (B83357) ethers (e.g., TBDPS, TIPS) to selectively protect the least hindered hydroxyl group.

  • Electronic Effects: The electronic nature of the surrounding molecular framework can influence the nucleophilicity of the hydroxyl groups.

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions. This allows for the sequential deprotection and functionalization of specific hydroxyl groups.

    • Recommendation: A common strategy is to use a combination of silyl ethers (removed by fluoride), acyl groups (removed by base), and benzyl (B1604629) ethers (removed by hydrogenolysis).

Protecting GroupAbbreviationCommon Reagents for ProtectionCommon Reagents for Deprotection
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, imidazole (B134444), DMFTBAF, THF
Triisopropylsilyl etherTIPSTIPSCl, imidazole, DMFTBAF, THF
AcetylAcAc₂O, pyridine, DMAPK₂CO₃, MeOH
BenzoylBzBzCl, pyridineNaOH, MeOH/H₂O
Benzyl etherBnBnBr, NaH, DMFH₂, Pd/C

Question: The oxidation of the C-28 methyl group to a carboxylic acid is resulting in low yields and over-oxidation of other parts of the molecule. What conditions should I use?

Answer: The oxidation of a sterically hindered primary methyl group to a carboxylic acid in a complex molecule is challenging and can lead to side reactions.

  • Stepwise Oxidation: A multi-step approach is often more controllable than a direct, harsh oxidation.

    • Recommendation:

      • Hydroxylation: First, introduce a hydroxyl group at C-28 using reagents like selenium dioxide (SeO₂) or through microbial hydroxylation.

      • Oxidation to Aldehyde: Oxidize the primary alcohol to an aldehyde using mild conditions such as Dess-Martin periodinane (DMP) or a Swern oxidation.

      • Oxidation to Carboxylic Acid: Finally, oxidize the aldehyde to the carboxylic acid using reagents like Pinnick oxidation (NaClO₂ with a scavenger) to avoid side reactions.

  • Direct Oxidation: If a one-step oxidation is desired, careful selection of the oxidant and conditions is crucial.

    • Recommendation: Chromium-based reagents like Jones reagent (CrO₃ in acetone/H₂SO₄) can be effective but may lead to over-oxidation. Potassium permanganate (B83412) (KMnO₄) under controlled pH and temperature can also be attempted.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of oleanane-type triterpenoids like this compound?

A1: While a total synthesis can start from simple precursors, a common and more practical approach is semi-synthesis starting from readily available natural triterpenoids with the oleanane (B1240867) skeleton, such as oleanolic acid or β-amyrin. These starting materials already possess the complex pentacyclic core, significantly reducing the number of synthetic steps.

Q2: How can I monitor the progress of the key reactions in the synthesis?

A2: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring reaction progress. For more detailed analysis and characterization of intermediates, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Mass spectrometry (MS) is used to confirm the molecular weight of the products.

Q3: I am having trouble with the purification of my intermediates. They are often greasy solids or oils that are difficult to handle. What purification techniques are recommended?

A3: Purification of complex, high molecular weight intermediates is a common challenge.

  • Flash Column Chromatography: This is the primary purification method. A careful selection of the solvent system is crucial for achieving good separation. Gradient elution is often necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective method for obtaining high purity material. Screening various solvent systems is key.

  • Preparative HPLC: For difficult separations or for obtaining highly pure final compounds, preparative reverse-phase or normal-phase HPLC is a powerful technique.

Q4: What are the key safety precautions to take during this synthesis?

A4: The synthesis involves several hazardous reagents and procedures.

  • Use of Strong Acids and Bases: Always handle strong acids (e.g., trifluoroacetic acid) and bases (e.g., sodium hydride) in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Oxidizing Agents: Oxidizing agents like chromium trioxide and potassium permanganate are toxic and corrosive. Handle them with care and quench any residual oxidant properly before workup.

  • Pyrophoric Reagents: Some reagents, like certain metal hydrides, can be pyrophoric. They should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Ensure proper ventilation and avoid sources of ignition.

Experimental Protocols

Protocol 1: General Procedure for Silyl Protection of a Hindered Secondary Hydroxyl Group

  • Dissolve the poly-hydroxylated intermediate (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an argon atmosphere.

  • Add imidazole (2.5 eq) and stir until fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Pinnick Oxidation of an Aldehyde to a Carboxylic Acid

  • Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol (B103910) and 2-methyl-2-butene (B146552) (as a scavenger).

  • In a separate flask, prepare a solution of sodium chlorite (B76162) (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄, 1.5 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.

  • Stir vigorously for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by flash column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Key Synthetic Stages cluster_end Final Product Oleanolic Acid Oleanolic Acid Protection_of_OH_and_COOH Protection of Hydroxyl and Carboxylic Acid Groups Oleanolic Acid->Protection_of_OH_and_COOH Selective_Dehydroxylation_C1 Selective Dehydroxylation at C1 Protection_of_OH_and_COOH->Selective_Dehydroxylation_C1 Oxidation_Reduction_at_C23 Oxidation/Reduction at C23 Selective_Dehydroxylation_C1->Oxidation_Reduction_at_C23 Deprotection Global Deprotection Oxidation_Reduction_at_C23->Deprotection Target_Molecule This compound Deprotection->Target_Molecule Signaling_Pathway Triterpenoid 1-Dehydroxy-23- deoxojessic acid Receptor Cell Surface Receptor Triterpenoid->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Inhibits (hypothesized) Gene_Expression Target Gene Expression (e.g., Inflammatory Cytokines) Transcription_Factor->Gene_Expression Regulates

Technical Support Center: Optimizing Dosage of 1-Dehydroxy-23-deoxojessic acid for Plant Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Dehydroxy-23-deoxojessic acid in plant bioassays. The information is designed to assist scientists and drug development professionals in optimizing experimental protocols and overcoming common challenges.

Compound Information

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 149252-87-9[1][2][3]
Molecular Formula C31H50O3[1][2][4]
Molecular Weight 470.73 g/mol [1]
Compound Type Cycloartane-type triterpene[5]
Known Biological Activity Cytotoxicity against murine colon 26-L5 carcinoma cells (EC50 of 62.38 μM)[5]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a plant bioassay?

A1: As there is no established data for this compound in plant systems, a dose-response experiment is crucial. A good starting point is to test a wide range of concentrations. Based on its known cytotoxic activity in animal cells (EC50 of 62.38 μM), you could begin with a serial dilution series that brackets this value, for example, from 1 µM to 100 µM. It is also advisable to include a higher concentration (e.g., 200 µM or higher) to identify potential phytotoxicity.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in several organic solvents, including DMSO, which is commonly used for preparing stock solutions for bioassays.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing your working solutions, ensure the final concentration of DMSO in the plant growth media is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a solvent control (media with the same final concentration of DMSO) in your experimental setup.

Q3: My plants are showing signs of stress (e.g., yellowing, stunted growth) even at low concentrations. What could be the cause?

A3: This could be due to several factors:

  • Phytotoxicity: The compound itself may be toxic to the specific plant species you are using.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final working solution might be too high. Ensure it does not exceed 0.1%.

  • Contamination: Your stock solution or media could be contaminated.

  • Experimental Conditions: Unrelated environmental stressors in your growth chamber could be affecting the plants.

To troubleshoot, run a vehicle control with just the solvent to rule out its toxicity. Also, consider performing a viability assay to quantitatively assess the compound's toxicity.

Q4: I am not observing any biological effect. What should I do?

A4: If you do not observe any effect, consider the following:

  • Concentration Range: The concentrations tested may be too low. Try a higher range of concentrations.

  • Compound Stability: The compound may be degrading in your growth media. Ensure you prepare fresh working solutions for each experiment.

  • Uptake and Metabolism: The plant may not be taking up the compound, or it may be rapidly metabolizing it into an inactive form.

  • Assay Endpoint: The chosen biological endpoint may not be affected by this compound. Consider investigating other potential responses.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between replicates - Inaccurate pipetting- Uneven application of the compound- Variation in plant material (e.g., seed size, seedling age)- Edge effects in multi-well plates- Calibrate pipettes regularly.- Ensure thorough mixing of the compound in the media before application.- Use synchronized and uniform plant material.- Avoid using the outer wells of plates or fill them with a buffer to maintain humidity.
Precipitation of the compound in the media - Poor solubility of the compound at the tested concentration in aqueous media.- Decrease the final concentration of the compound.- Increase the final concentration of the solvent (e.g., DMSO), but be mindful of solvent toxicity.- Test alternative solvents if compatible with your plant system.
No clear dose-response relationship - The active concentration range has been missed (either too high or too low).- The compound may have a narrow therapeutic window.- Biphasic (hormetic) effect where low doses stimulate and high doses inhibit.[6]- Test a wider range of concentrations with smaller dilution steps.- Include more data points around the suspected active concentration.
High background signal in control group - Contamination of media or water.- Stressful environmental conditions for the plants.- Use sterile techniques and fresh, high-quality reagents.- Optimize growth conditions (light, temperature, humidity) for your specific plant species.

Experimental Protocols

Protocol 1: Dose-Response Determination for Root Elongation Assay
  • Prepare Stock Solution: Prepare a 50 mM stock solution of this compound in 100% DMSO.

  • Seed Sterilization and Germination:

    • Surface sterilize seeds of your model plant (e.g., Arabidopsis thaliana) using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

    • Rinse seeds 4-5 times with sterile distilled water.

    • Place seeds on sterile filter paper in a petri dish with sterile water and stratify at 4°C for 2-3 days to synchronize germination.

  • Prepare Treatment Plates:

    • Prepare your desired plant growth media (e.g., Murashige and Skoog).

    • Autoclave the media and cool to approximately 50°C.

    • Add the appropriate volume of the stock solution to create a series of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is constant across all plates, including the control (0 µM).

    • Pour the media into square petri plates and allow them to solidify.

  • Plating and Growth:

    • Once the seeds have germinated, carefully transfer seedlings with a similar root length onto the prepared plates. Place 5-10 seedlings per plate, arranged vertically.

    • Seal the plates with breathable tape and place them vertically in a growth chamber with controlled light and temperature conditions.

  • Data Collection and Analysis:

    • After a set period (e.g., 5-7 days), scan the plates at a high resolution.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length against the compound concentration to determine the dose-response curve and calculate the IC50 (the concentration at which root growth is inhibited by 50%).

Data Presentation: Example Root Elongation Assay Results
Concentration (µM)Average Root Length (mm)Standard Deviation% Inhibition
0 (Control)25.22.10
124.82.31.6
522.11.912.3
1018.52.026.6
2512.31.551.2
506.81.173.0
1002.10.891.7
2000.50.398.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (50 mM in DMSO) prep_plates Prepare Treatment Plates (Serial Dilutions) prep_stock->prep_plates sterilize_seeds Sterilize & Germinate Seeds plate_seedlings Transfer Seedlings to Plates sterilize_seeds->plate_seedlings prep_plates->plate_seedlings grow Incubate in Growth Chamber plate_seedlings->grow scan Scan Plates grow->scan measure Measure Root Length (ImageJ) scan->measure analyze Analyze Data & Plot Curve measure->analyze signaling_pathway compound This compound receptor Plant Cell Receptor compound->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAPK Cascade receptor->mapk ros->mapk transcription Transcription Factors (e.g., WRKYs) mapk->transcription defense Defense Gene Expression (e.g., PR proteins) transcription->defense

References

troubleshooting inconsistent results with "1-Dehydroxy-23-deoxojessic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Dehydroxy-23-deoxojessic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions encountered during in vitro experimentation.

Troubleshooting Guide

Inconsistent results in cell-based assays are a common challenge. This guide provides a structured approach to identifying and resolving potential issues when working with this compound.

Issue 1: High Variability in EC50/IC50 Values Between Experiments

Symptoms:

  • Significant differences in the calculated half-maximal effective or inhibitory concentration (EC50/IC50) across replicate plates or different experimental days.

  • Poor correlation between dose-response curves from repeated experiments.

Possible Causes and Solutions:

CauseRecommended Solution
Compound Solubility Issues Ensure complete solubilization of the stock solution in DMSO. Before preparing working dilutions, visually inspect the stock for any precipitate. Gentle warming and vortexing can aid dissolution. When diluting in aqueous culture media, add the DMSO stock dropwise while vortexing the media to prevent precipitation.[1]
Compound Instability Prepare fresh working dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect stock solutions and experimental plates from light.[1][2]
Cell Health and Passage Number Use cells with consistent passage numbers across experiments, as sensitivity to compounds can change with prolonged culturing.[3] Regularly check cells for viability and morphology to ensure they are in a healthy, logarithmic growth phase before treatment.
Inconsistent Cell Seeding Density Calibrate your cell counting method and ensure a uniform cell number is seeded in each well. Uneven cell distribution can lead to significant variability.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions like high-concentration DMSO stocks.

Troubleshooting Workflow for High EC50/IC50 Variability

start High EC50/IC50 Variability solubility Check Compound Solubility start->solubility stability Assess Compound Stability solubility->stability Solubility OK resolve_solubility Optimize Solubilization: - Fresh DMSO - Vortexing during dilution - Pre-warmed media solubility->resolve_solubility Precipitate Observed cell_health Verify Cell Health & Passage stability->cell_health Stability OK resolve_stability Optimize Storage & Handling: - Aliquot stocks - Avoid freeze-thaw - Protect from light stability->resolve_stability Degradation Suspected seeding Confirm Seeding Density cell_health->seeding Cells Healthy resolve_cell_health Standardize Cell Culture: - Use low passage cells - Monitor morphology cell_health->resolve_cell_health Inconsistent Growth pipetting Review Pipetting Technique seeding->pipetting Density Consistent resolve_seeding Refine Seeding Protocol: - Accurate cell counting - Even cell suspension seeding->resolve_seeding Inconsistent Density end_node Consistent Results pipetting->end_node Technique OK resolve_pipetting Improve Pipetting: - Calibrate pipettes - Use reverse pipetting pipetting->resolve_pipetting Errors Identified resolve_solubility->stability resolve_stability->cell_health resolve_cell_health->seeding resolve_seeding->pipetting resolve_pipetting->end_node

Caption: Troubleshooting logic for inconsistent EC50/IC50 values.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

A1: this compound is a cycloartane-type triterpenoid (B12794562). It has been reported to exhibit cytotoxic activity against murine colon 26-L5 carcinoma cells with a half-maximal effective concentration (EC50) of 62.38 μM.

Q2: What is the likely mechanism of action for the cytotoxic effects of this compound?

A2: While the exact signaling pathway for this compound has not been fully elucidated, studies on other cytotoxic cycloartane (B1207475) triterpenoids suggest that they often induce apoptosis (programmed cell death) through the mitochondrial pathway.[4][5] This can involve the activation of p53, regulation of pro-apoptotic proteins like Bax, and subsequent activation of caspases.[4][6] Some cycloartane triterpenoids have also been shown to cause cell cycle arrest and inhibit key cancer-related signaling pathways such as Raf/MEK/ERK and Akt.[3][7][8]

Q3: I'm observing low potency (high EC50/IC50 value) for this compound. What could be the issue?

A3: Several factors could contribute to lower than expected potency. First, ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in your assay medium. Poor solubility is a common issue with hydrophobic molecules like triterpenoids. Second, verify the health and metabolic activity of your cell line; slower-growing or unhealthy cells may show reduced sensitivity. Finally, consider the duration of the treatment, as some compounds require a longer exposure time to exert their cytotoxic effects.

Q4: Can the solvent (DMSO) affect my experimental results?

A4: Yes. High concentrations of DMSO can be toxic to cells and can affect their metabolic activity, potentially confounding your results. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% and to include a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) in all experiments.

Q5: How should I store this compound?

A5: The compound should be stored as a solid at 4°C. Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect both the solid compound and its solutions from light.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound and other related cycloartane triterpenoids against various cancer cell lines.

CompoundCell LineAssayActivity (IC50/EC50/LD50)
This compound Murine colon 26-L5 carcinoma-62.38 µM
Cycloart-23(E)-ene-3β, 25-diolMDA-MB-468 (Breast Cancer)MTT2.05 µg/mL
Cycloart-23(Z)-ene-3β, 25-diolMCF-7 (Breast Cancer)MTT5.4 µg/mL
Actatica AHT-29 (Colon Cancer)MTT15.3 µM
Actatica AMcF-7 (Breast Cancer)MTT18.2 µM
CimigenolTNBC (Triple-Negative Breast Cancer)MTT-
23-epi-26-deoxyacteinTNBC (Triple-Negative Breast Cancer)MTT-

Note: Direct comparison of values should be made with caution due to different cell lines, assay methods, and units of measurement.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol provides a general guideline for assessing the cytotoxic effect of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cancer cell line of interest (e.g., murine colon 26-L5)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Experimental Workflow for MTT Assay

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compound Prepare serial dilutions of compound incubate1->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate2 Incubate for desired time (24-72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end_node End read_absorbance->end_node

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Signaling Pathways

Cycloartane triterpenoids often exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates a plausible signaling cascade initiated by these compounds, leading to cancer cell death.

Proposed Apoptotic Signaling Pathway for Cycloartane Triterpenoids

compound Cycloartane Triterpenoid (e.g., this compound) p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3 & 7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

References

Technical Support Center: 1-Dehydroxy-23-deoxojessic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of purification artifacts for 1-Dehydroxy-23-deoxojessic acid, a derivative of the triterpenoid (B12794562) saponin (B1150181), jessic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected properties?

A1: this compound is a triterpenoid saponin, presumed to be a derivative of jessic acid. Based on its nomenclature, it is hypothesized to lack a hydroxyl group at the C-1 position and an oxo group at the C-23 position of the jessic acid backbone. The molecular formula for this compound is C31H50O3.[1] As a triterpenoid saponin, it is expected to be a relatively polar compound, soluble in alcohols and aqueous organic solvent mixtures.

Q2: What are the common purification artifacts encountered with triterpenoid saponins (B1172615) like this compound?

A2: During the extraction and purification of triterpenoid saponins, several types of artifacts can be formed. The most common include:

  • Hydrolysis Products: Acid-catalyzed hydrolysis, which can occur if acidic solvents or reagents are used, can cleave sugar moieties from the saponin backbone (aglycone).[2][3]

  • Esterification Products: If the saponin possesses a carboxylic acid group, it can react with alcoholic solvents (e.g., methanol (B129727), ethanol) used during extraction or chromatography to form methyl or ethyl esters, especially with prolonged storage or heating.[4][5][6]

  • Solvent Adducts: Reactive solvents or impurities in solvents can sometimes form adducts with the target molecule.[7][8]

  • Rearrangement Products: The acidic conditions used during hydrolysis can sometimes lead to rearrangements of the triterpenoid skeleton.

Q3: How can I detect these potential purification artifacts?

A3: A combination of chromatographic and spectroscopic techniques is essential for the detection of purification artifacts:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can reveal the presence of impurities or degradation products as additional peaks in the chromatogram.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying compounds with different molecular weights. Artifacts such as hydrolysis products (lower mass) or esterification/solvent adducts (higher mass) can be readily detected. Tandem MS (MS/MS) can provide further structural information by analyzing fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for detailed structural elucidation. The presence of unexpected signals, for example, a methoxy (B1213986) group signal (~3.7 ppm in 1H NMR) in a sample purified with methanol, can indicate the formation of a methyl ester artifact.[5]

Q4: What are the best practices for purifying jessic acid derivatives to minimize artifact formation?

A4: To minimize the formation of artifacts during purification, the following practices are recommended:

  • Use High-Purity Solvents: Always use freshly opened, high-purity solvents to avoid contaminants that could react with your compound.

  • Avoid Harsh Conditions: Minimize exposure to strong acids, bases, and high temperatures. If acid or base treatment is necessary, it should be performed under carefully controlled conditions for a minimal duration.

  • Work Efficiently: Prolonged exposure to solvents, especially alcohols, can increase the likelihood of ester formation.[4][6] Aim to complete the purification process in a timely manner.

  • Solvent Removal: After purification, remove all solvents thoroughly under reduced pressure at a low temperature.

  • Proper Storage: Store the purified compound in a dry, inert atmosphere at a low temperature to prevent degradation.

Troubleshooting Guides

Scenario 1: My mass spectrometry data shows an unexpected peak with a higher molecular weight.

  • Possible Cause: This could be an esterification artifact or a solvent adduct.

  • Troubleshooting Steps:

    • Identify the Mass Difference: Calculate the mass difference between your expected product and the unexpected peak.

      • A difference of +14 Da could indicate methylation (e.g., from methanol).

      • A difference of +28 Da could indicate ethylation (e.g., from ethanol).

    • Review Your Protocol: Check which solvents were used during the extraction and purification process. The formation of esters is more likely if the compound was stored in an alcoholic solution for an extended period.[4][6]

    • Perform Tandem MS (MS/MS): Fragmentation analysis can help confirm the structure of the unexpected peak. For an ester, you would expect to see a neutral loss corresponding to the alcohol used.

    • NMR Analysis: If the quantity of the impurity is sufficient, acquire an NMR spectrum. The presence of signals corresponding to the added alkyl group (e.g., a singlet around 3.7 ppm for a methyl group) would confirm esterification.[5]

Scenario 2: My mass spectrometry data shows an unexpected peak with a lower molecular weight.

  • Possible Cause: This is likely a hydrolysis product where one or more sugar units have been cleaved from the saponin.

  • Troubleshooting Steps:

    • Determine the Mass Loss: Calculate the mass difference between your expected product and the lower mass peak. This difference may correspond to the mass of a sugar moiety (e.g., -162 Da for a hexose, -146 Da for a deoxyhexose).

    • Examine Your Protocol for Acidic Conditions: Acid-catalyzed hydrolysis is a common cause of sugar cleavage.[2][3] Review your extraction and purification steps for the use of any acidic reagents or solvents.

    • Adjust Purification pH: If possible, use neutral or slightly basic conditions during purification to prevent further hydrolysis.

    • Confirm by MS/MS: Analyze the fragmentation pattern of both the parent compound and the potential hydrolysis product. The fragmentation of the aglycone portion should be similar.

Quantitative Data Summary

Table 1: Predicted Mass Spectrometry Data for this compound and Potential Artifacts

CompoundMolecular FormulaMolecular Weight (Da)Predicted [M+H]+ (m/z)Predicted [M+Na]+ (m/z)
This compound C31H50O3470.73471.38493.36
Methyl Ester Artifact C32H52O3484.76485.40507.38
Ethyl Ester Artifact C33H54O3498.79499.41521.39

Note: The molecular weight and predicted m/z values are based on the putative structure of this compound derived from jessic acid.

Experimental Protocols

Protocol 1: General Extraction and Purification of Triterpenoid Saponins

  • Extraction:

    • Air-dry and powder the plant material.

    • Defat the powdered material with a non-polar solvent like hexane.

    • Extract the defatted material with 80% methanol or ethanol (B145695) at room temperature with agitation.

    • Concentrate the extract under reduced pressure.

  • Initial Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.

  • Chromatographic Purification:

    • Subject the n-butanol fraction to column chromatography on silica (B1680970) gel or a macroporous resin.

    • Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

    • Monitor fractions by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest.

  • Final Purification:

    • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile/water or methanol/water.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

  • Dissolve a small amount of the purified sample (approx. 1 mg/mL) in methanol or a suitable solvent compatible with the mass spectrometer.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the sample to an appropriate concentration (typically in the µg/mL to ng/mL range) with the initial mobile phase of the LC-MS system.

  • Inject the sample into the LC-MS system for analysis. Electrospray ionization (ESI) in both positive and negative ion modes is commonly used for the analysis of saponins.

Visualizations

Purification_Workflow Start Plant Material Extraction Extraction (80% MeOH) Start->Extraction Partitioning Solvent Partitioning (EtOAc, n-BuOH) Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel / Resin) Partitioning->ColumnChrom PrepHPLC Preparative HPLC (C18) ColumnChrom->PrepHPLC Analysis Purity Check & Structure ID (HPLC, MS, NMR) PrepHPLC->Analysis Artifact_Check Artifact Detected? Analysis->Artifact_Check Troubleshoot Troubleshooting Artifact_Check->Troubleshoot Yes Pure_Compound Pure Compound Artifact_Check->Pure_Compound No Troubleshoot->ColumnChrom Re-purify

Caption: Workflow for the purification and analysis of this compound.

Artifact_Identification_Logic Start Unexpected Peak in MS Mass_Compare Compare MW with Expected Compound Start->Mass_Compare Higher_MW Higher MW Mass_Compare->Higher_MW Higher Lower_MW Lower MW Mass_Compare->Lower_MW Lower Check_Ester Check for Esterification (+14, +28 Da) Higher_MW->Check_Ester Check_Hydrolysis Check for Hydrolysis (-162, -146 Da) Lower_MW->Check_Hydrolysis Confirm_NMR Confirm with NMR Check_Ester->Confirm_NMR Confirm_MSMS Confirm with MS/MS Check_Hydrolysis->Confirm_MSMS Result_Ester Esterification Artifact Confirm_NMR->Result_Ester Result_Hydrolysis Hydrolysis Artifact Confirm_MSMS->Result_Hydrolysis

Caption: Decision tree for identifying potential purification artifacts.

References

Technical Support Center: Refining HPLC Separation of 1-Dehydroxy-23-deoxojessic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-Dehydroxy-23-deoxojessic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cycloartane-type triterpenoid. These compounds are a class of natural products known for their structural diversity and potential biological activities. It is often isolated from plant species of the Combretum genus.

Q2: Why is the HPLC separation of this compound isomers challenging?

A2: The isomers of this compound often possess very similar chemical structures and physicochemical properties, such as polarity and molecular weight. This similarity makes their separation by conventional chromatographic techniques difficult, often resulting in co-elution or poor resolution. Achieving baseline separation typically requires careful optimization of HPLC method parameters.

Q3: What type of HPLC column is most suitable for separating these isomers?

A3: Reversed-phase (RP) columns, particularly C18 (octadecylsilyl) columns, are commonly used for the separation of triterpenoids like this compound. These columns separate compounds based on their hydrophobicity. For challenging isomer separations, high-purity silica-based columns with high carbon loads and effective end-capping are recommended to minimize unwanted secondary interactions that can lead to peak tailing.

Q4: How does the mobile phase composition affect the separation?

A4: The mobile phase composition is a critical factor. A typical mobile phase for reversed-phase separation of these compounds consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. The ratio of organic solvent to water determines the elution strength. Additionally, additives such as formic acid or acetic acid are often included to improve peak shape and influence the selectivity between isomers by controlling the ionization state of the acidic functional groups.

Q5: What is the role of pH in the mobile phase for separating acidic triterpenoids?

A5: Since this compound is an acidic compound, the pH of the mobile phase plays a crucial role in its retention and peak shape. Operating at a pH below the pKa of the carboxylic acid group (typically by adding a small amount of acid like formic or acetic acid) suppresses the ionization of the analyte. This leads to increased hydrophobicity and stronger retention on a reversed-phase column, often resulting in better peak shape and improved resolution of isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the organic-to-aqueous ratio. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
Incorrect Mobile Phase pH Add a small concentration (0.05-0.1%) of an acidifier like formic acid or acetic acid to the mobile phase to suppress the ionization of the acidic triterpenoid, which can enhance selectivity.
Suboptimal Column Chemistry Screen different C18 columns from various manufacturers as they can have different selectivities. Consider a phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase for alternative selectivity.
Elevated Column Temperature Increasing the column temperature can sometimes improve efficiency and resolution. However, in some cases, a lower temperature may enhance selectivity. Experiment with a range of temperatures (e.g., 25-40°C).

Issue 2: Peak Tailing

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Add a competitive base like triethylamine (B128534) (TEA) in low concentrations (0.05-0.1%) to the mobile phase to mask active silanol (B1196071) groups on the stationary phase. Alternatively, use a highly end-capped, high-purity silica (B1680970) column.
Incorrect Mobile Phase pH Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or acetic acid) to keep the analyte in its non-ionized form, which often reduces tailing for acidic compounds.
Column Overload Reduce the sample concentration or injection volume. Tailing can occur when the amount of sample injected exceeds the column's capacity.
Metal Chelation If the compound has chelating properties, trace metals in the HPLC system or on the column can cause tailing. Consider using a mobile phase with a chelating agent like EDTA in very low concentrations if compatible with your detection method.

Issue 3: Peak Splitting or Shoulder Peaks

  • Possible Causes & Solutions:

CauseSolution
Co-elution of Closely Related Isomers This is a common challenge. Further optimize the mobile phase composition (organic solvent ratio, pH, additives) and temperature to improve separation. A longer column or a column with a smaller particle size may also enhance resolution.
Column Void or Contamination A void at the head of the column or contamination can distort the peak shape. Try flushing the column or, if necessary, replace it. Using a guard column can help protect the analytical column.
Sample Solvent Incompatibility The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.

Experimental Protocols

Protocol 1: Representative HPLC Method for the Separation of Cycloartane-Type Triterpenoids

This protocol is a starting point based on methods used for similar compounds isolated from Combretum species. Optimization will likely be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 70% B to 95% B over 30 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in methanol (B129727) or a mixture of acetonitrile and water.
  • Method Optimization Notes:

    • Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient will provide more time for separation.

    • Vary the concentration of formic acid (e.g., 0.05% to 0.2%) to fine-tune selectivity.

    • Compare the performance of acetonitrile and methanol as the organic modifier, as they can offer different selectivities.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis start Plant Material (e.g., Combretum sp.) extraction Solvent Extraction start->extraction partition Liquid-Liquid Partition extraction->partition purification Column Chromatography (Silica Gel) partition->purification isolate Crude Isomer Mixture purification->isolate hplc_injection HPLC Injection isolate->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV/DAD Detection separation->detection data Chromatogram detection->data analysis Data Analysis (Peak Integration, Resolution) data->analysis optimization Method Optimization analysis->optimization optimization->hplc_injection Iterate

Caption: A typical experimental workflow for the isolation and HPLC analysis of this compound isomers.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_solutions Potential Solutions start Problem with HPLC Separation poor_res Poor Resolution / Co-elution start->poor_res peak_tail Peak Tailing start->peak_tail peak_split Peak Splitting / Shoulders start->peak_split opt_mobile Optimize Mobile Phase (Gradient, pH, Additives) poor_res->opt_mobile change_col Change Column (Different Stationary Phase) poor_res->change_col opt_temp Adjust Temperature poor_res->opt_temp peak_tail->opt_mobile peak_tail->change_col red_load Reduce Sample Load peak_tail->red_load peak_split->opt_mobile check_system Check for System Voids/ Contamination peak_split->check_system sample_solv Verify Sample Solvent Compatibility peak_split->sample_solv

Caption: A logical troubleshooting workflow for common HPLC separation problems encountered with isomers.

minimizing off-target effects of "1-Dehydroxy-23-deoxojessic acid" in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Dehydroxy-23-deoxojessic acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a cycloartane-type triterpene.[1] Its primary reported activity is cytotoxicity against murine colon 26-L5 carcinoma cells, with a half-maximal effective concentration (EC50) of 62.38 μM.[1] As a triterpenoid (B12794562) saponin, it belongs to a class of natural products known for a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.

Q2: I am observing cytotoxicity in a cell line that is not the intended target. What could be the cause?

A2: This could be due to off-target effects. Triterpenoid saponins (B1172615) have been reported to induce apoptosis and inhibit cell proliferation in various cell types. These effects may be mediated by interactions with unintended signaling pathways. It is recommended to perform a broader cytotoxicity screening across multiple cell lines to understand the compound's specificity.

Q3: My experimental results are inconsistent across different batches of the compound. Why might this be happening?

A3: Inconsistencies can arise from variations in compound purity, solubility, or stability. Ensure that each batch is independently verified for identity and purity (e.g., via HPLC and mass spectrometry). Proper storage as per the manufacturer's instructions is also crucial.[2] Additionally, the formulation and solvent used can impact its biological activity.[2]

Q4: What are some potential off-target signaling pathways that this compound might affect?

A4: While specific off-target pathways for this compound are not well-documented, other triterpene saponins have been shown to modulate key cellular signaling pathways. These include, but are not limited to, the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are involved in cell survival, proliferation, and inflammation, and their unintended modulation could explain various off-target phenotypes.

Q5: How can I begin to identify the specific off-targets of this compound in my experimental system?

A5: A systematic approach is recommended. This can start with computational predictions of potential off-targets.[3] Experimentally, chemical proteomics approaches such as affinity chromatography coupled with mass spectrometry (MS) can identify binding partners.[4][5] Additionally, cell-based pathway profiling assays can reveal which signaling cascades are perturbed by the compound.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Phenotype Observed Off-target effects are likely. The compound may be interacting with proteins other than the intended target.1. Perform a literature search on the observed phenotype and related pathways to identify potential off-target candidates. 2. Utilize computational tools to predict potential off-targets based on the compound's structure. 3. Conduct unbiased screening , such as affinity chromatography-mass spectrometry, to identify interacting proteins.
High Background in Affinity Pulldown Non-specific binding of proteins to the affinity matrix or the compound itself.1. Optimize washing steps with varying salt concentrations and detergents. 2. Include a negative control with an inactive analog of the compound if available. 3. Use a competition assay by co-incubating with an excess of free compound to identify specific binders.
In Vitro Activity Does Not Translate to Cell-Based Assays Poor cell permeability, rapid metabolism of the compound, or efflux by cellular pumps.1. Assess cell permeability using standard assays (e.g., PAMPA). 2. Evaluate compound stability in cell culture media and in the presence of liver microsomes. 3. Test for inhibition by common efflux pump inhibitors.
Conflicting Data from Different Assays Assay-specific artifacts or detection of different aspects of cellular response.1. Use orthogonal assays to confirm key findings. For example, validate a change in protein phosphorylation observed in a multiplex assay with a Western blot. 2. Carefully consider the endpoints of each assay and how they relate to the biological question.

Experimental Protocols

Protocol 1: Identification of Protein Off-Targets using Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the general steps to identify proteins that bind to this compound.

1. Immobilization of the Compound:

  • Covalently link this compound to a solid support (e.g., NHS-activated sepharose beads) via a suitable functional group. A linker may be necessary to ensure the compound's binding pocket is accessible.

  • Thoroughly wash the beads to remove any unbound compound.

  • Prepare control beads with no compound or an inactive analog.

2. Protein Extraction:

  • Lyse cells or tissue of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysate.

3. Affinity Purification:

  • Incubate the protein lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins using a competitive elution with an excess of free compound, or by changing the pH or salt concentration.

4. Sample Preparation for Mass Spectrometry:

  • Concentrate and buffer-exchange the eluted proteins.

  • Perform in-solution or in-gel tryptic digestion of the proteins.

  • Desalt the resulting peptides using C18 spin columns.

5. LC-MS/MS Analysis:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

  • Compare the proteins identified from the compound-immobilized beads to the control beads to identify specific binders.

Protocol 2: Cell-Based Assay for NF-κB Pathway Activation

This protocol describes a reporter gene assay to determine if this compound affects the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

  • Co-transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

2. Compound Treatment:

  • After 24 hours, treat the cells with a range of concentrations of this compound.

  • Include a positive control (e.g., TNF-α) and a vehicle control (e.g., DMSO).

  • Incubate the cells for a further 18-24 hours.

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in NF-κB activity relative to the vehicle control.

  • Plot the dose-response curve to determine the EC50 or IC50 of the compound on NF-κB activation.

Data Presentation

Table 1: Hypothetical Off-Target Profile of this compound

TargetTarget ClassOn-Target/Off-TargetBinding Affinity (Kd)Functional Effect
Target X (e.g., Apoptosis Regulator)On-Target 5 µMInduction of apoptosis in colon cancer cells
IKKβ KinaseOff-Target25 µMInhibition of NF-κB activation
ERK2 KinaseOff-Target50 µMWeak inhibition of the MAPK/ERK pathway
HSP90 ChaperoneOff-Target>100 µMNo significant functional effect at therapeutic doses

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression translocates to nucleus Stimulus Stimulus Stimulus->Receptor Jessic_Acid 1-Dehydroxy-23- deoxojessic acid Jessic_Acid->IKK_complex inhibits

Caption: Hypothetical signaling pathway showing potential off-target inhibition of the NF-κB pathway by this compound.

experimental_workflow Start Start: Unexpected Phenotype Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Computational Computational Screening Hypothesis->Computational Experimental Experimental Screening Hypothesis->Experimental Validation Target Validation Computational->Validation AC_MS Affinity Chromatography- Mass Spectrometry Experimental->AC_MS Protein_Array Protein Array Experimental->Protein_Array AC_MS->Validation Protein_Array->Validation Cell_Assay Cell-based Pathway Assay Validation->Cell_Assay Biophysical Biophysical Assay (e.g., SPR) Validation->Biophysical End Identify & Characterize Off-Target Cell_Assay->End Biophysical->End

Caption: Experimental workflow for identifying and validating off-target effects of this compound.

troubleshooting_guide Start Inconsistent Results? Purity Check Compound Purity & Stability? Start->Purity Yes OffTarget Suspect Off-Target? Start->OffTarget No Solubility Optimize Solubility? Purity->Solubility No End_Success Problem Resolved Purity->End_Success Yes Solubility->OffTarget No Solubility->End_Success Yes Protocols Follow Off-Target ID Protocols OffTarget->Protocols Yes Consult Consult Literature for Similar Compounds OffTarget->Consult No End_OffTarget Proceed to Off-Target Characterization Protocols->End_OffTarget Consult->End_OffTarget

Caption: Logical troubleshooting guide for addressing common issues in experiments with this compound.

References

Technical Support Center: Cell Permeability Assays for 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with "1-Dehydroxy-23-deoxojessic acid," a cycloartane-type triterpene[1], and assessing its cell permeability. Given the limited specific data on this compound, this guide draws upon general principles and common issues encountered with similar triterpenoid (B12794562) saponins (B1172615).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

A1: this compound is a naturally occurring cycloartane-type triterpene with cytotoxic activity against certain cancer cell lines[1]. For any compound to be orally bioavailable, it must be absorbed from the gastrointestinal tract into the bloodstream, a process governed by its cell permeability. Therefore, assessing the cell permeability of this compound is a critical step in evaluating its potential as a therapeutic agent.

Q2: What are the most common in vitro assays to assess the cell permeability of a compound like this compound?

A2: The most common and initial screening methods for cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell line models. PAMPA provides a measure of passive diffusion, while Caco-2 and MDCK assays can also provide insights into active transport and efflux mechanisms.

Q3: What are the expected permeability characteristics of a triterpenoid saponin (B1150181) like this compound?

A3: The permeability of saponins can vary. Generally, the aglycone core (sapogenin) is more permeable than the glycosylated saponin[2]. The number and type of sugar moieties attached to the triterpene scaffold can significantly impact permeability, with increased glycosylation often leading to reduced passive diffusion[2]. Some saponins have been shown to be substrates for active transport proteins, which can influence their overall permeability[2][3].

Q4: Are there any specific challenges when working with triterpenoid saponins in permeability assays?

A4: Yes, several challenges can arise. These include:

  • Low aqueous solubility: Triterpenoid saponins can be poorly soluble in aqueous assay buffers, leading to inaccurate permeability assessment.

  • Membrane interaction: Saponins can interact with and even disrupt cell membranes, which can affect assay integrity and lead to misleading results[3].

  • Cytotoxicity: At higher concentrations, some saponins can be cytotoxic, which is a critical consideration for cell-based assays like the Caco-2 model. This compound itself has been noted for its cytotoxicity[1].

  • Metabolism: The compound may be metabolized by enzymes present in Caco-2 cells, affecting the measurement of the parent compound.

Troubleshooting Guides

PAMPA Assay Troubleshooting
Issue Possible Cause Recommendation
Low Permeability (Papp) - Low intrinsic permeability of the compound. - Poor solubility in the donor compartment. - Compound precipitation in the acceptor compartment.- Confirm the compound's lipophilicity (LogP). - Use co-solvents (e.g., DMSO, up to 1%) to improve solubility. Ensure the final solvent concentration is consistent across all wells. - Visually inspect for precipitation and consider using a lower starting concentration.
High Variability Between Replicates - Inconsistent coating of the artificial membrane. - Pipetting errors. - Air bubbles trapped under the membrane.- Ensure the lipid solution is fresh and evenly applied. - Use calibrated pipettes and consistent technique. - Inspect the plate for bubbles before starting the incubation.
Compound Not Detected in Acceptor Well - Extremely low permeability. - Compound instability in the assay buffer. - Analytical method not sensitive enough.- Increase incubation time, but be mindful of membrane stability. - Assess compound stability in the assay buffer over the incubation period. - Optimize the analytical method (e.g., LC-MS/MS) for higher sensitivity.
Caco-2 Permeability Assay Troubleshooting
Issue Possible Cause Recommendation
Low Apparent Permeability (Papp A to B) - Low passive permeability. - Active efflux of the compound.- Compare with PAMPA results. If Caco-2 Papp is significantly lower, it may indicate efflux. - Perform a bi-directional transport study (A to B and B to A) to calculate the efflux ratio.
High Efflux Ratio (Papp B to A / Papp A to B > 2) - The compound is a substrate for efflux transporters (e.g., P-gp, BCRP).- Co-incubate with known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp) to confirm transporter involvement.
Poor Monolayer Integrity (High Lucifer Yellow Permeability) - Cytotoxicity of the compound. - Saponin-induced membrane disruption. - Technical issues with cell culture.- Determine the non-toxic concentration range of the compound on Caco-2 cells prior to the permeability assay. - Lower the compound concentration. - Review cell culture and monolayer formation protocols. Ensure TEER values are optimal before the experiment.
Low Mass Balance (% Recovery < 70%) - Compound binding to plasticware. - Cell metabolism. - Intracellular accumulation.- Use low-binding plates. - Analyze cell lysates to quantify intracellular compound concentration. - Investigate potential metabolism by incubating the compound with Caco-2 cell homogenates and analyzing for metabolites.

Data Presentation

Table 1: Hypothetical PAMPA Permeability Data for this compound
CompoundConcentration (µM)Papp (x 10⁻⁶ cm/s)Permeability Classification
This compound100.8 ± 0.2Low
Propranolol (B1214883) (High Permeability Control)1015.5 ± 1.8High
Atenolol (Low Permeability Control)100.2 ± 0.05Low
Table 2: Hypothetical Caco-2 Permeability Data for this compound
CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
This compoundA to B0.3 ± 0.15.3
B to A1.6 ± 0.4
Propranolol (High Permeability Control)A to B18.2 ± 2.10.9
B to A16.5 ± 1.9
Atenolol (Low Permeability Control)A to B0.4 ± 0.081.1
B to A0.45 ± 0.09

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Lipid Solution: Prepare a solution of 2% (w/v) lecithin (B1663433) in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (PVDF membrane, 0.45 µm). Allow the solvent to evaporate for at least 1 hour.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should not exceed 1%.

    • Prepare solutions for high and low permeability controls (e.g., propranolol and atenolol).

  • Assay Procedure:

    • Add 300 µL of PBS to each well of a 96-well acceptor plate.

    • Carefully place the lipid-coated filter plate on top of the acceptor plate.

    • Add 150 µL of the test compound and control solutions to the corresponding wells of the filter plate.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq))

    • Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto 12-well Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using an EVOM2 epithelial voltohmmeter. TEER values should be >250 Ω·cm².

    • Confirm low permeability to a paracellular marker, such as Lucifer Yellow (<1% per hour).

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS), pH 7.4.

    • Add 0.5 mL of the test compound solution (e.g., 10 µM this compound in HBSS) to the apical (A) side and 1.5 mL of HBSS to the basolateral (B) side.

    • Incubate at 37°C with 5% CO₂ for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Add 1.5 mL of the test compound solution to the basolateral (B) side and 0.5 mL of HBSS to the apical (A) side.

    • Follow the same incubation and sampling procedure as for the A to B transport.

  • Sample Analysis:

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the equation: Papp = (dQ/dt) * (1 / (A * C_0))

    • Where: dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor compartment.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

Visualizations

G cluster_workflow Experimental Workflow for Permeability Screening start Start: Compound of Interest (this compound) pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 data_analysis Data Analysis (Calculate Papp, Efflux Ratio) pampa->data_analysis caco2->data_analysis classification Permeability Classification (Low, Medium, High) data_analysis->classification end End: Lead Optimization classification->end

Caption: A typical workflow for assessing the cell permeability of a novel compound.

G cluster_pampa PAMPA Model donor Donor Well Test Compound in Buffer membrane Artificial Membrane Lecithin in Dodecane donor->membrane acceptor Acceptor Well Buffer donor->acceptor membrane->acceptor transport Passive Diffusion

Caption: Diagram of the Parallel Artificial Membrane Permeability Assay (PAMPA).

G cluster_caco2 Caco-2 Cell Monolayer Model cluster_monolayer Caco-2 Monolayer apical Apical Compartment (Simulates Gut Lumen) basolateral Basolateral Compartment (Simulates Bloodstream) apical->basolateral basolateral->apical cell1 Caco-2 Cell cell2 Caco-2 Cell cell3 Caco-2 Cell passive Passive Diffusion (Paracellular/Transcellular) efflux Active Efflux (e.g., P-gp)

Caption: Representation of the Caco-2 cell model for permeability studies.

References

Validation & Comparative

Validating the Bioactivity of Synthetic "1-Dehydroxy-23-deoxojessic acid": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic bioactivity of the synthetic cycloartane-type triterpene, "1-Dehydroxy-23-deoxojessic acid," with structurally related natural products. The information presented is intended to serve as a resource for validating the biological activity of this synthetic compound and to provide a framework for further investigation into its potential as a therapeutic agent. All cited experimental data is derived from peer-reviewed research.

Comparative Bioactivity Data

The cytotoxic activity of "this compound" and its comparators, "Methyl quadrangularate B" and "Methyl quadrangularate D," were evaluated against the murine colon 26-L5 carcinoma cell line. The effective concentration required to inhibit 50% of cell growth (EC₅₀) is summarized in the table below.

CompoundChemical StructureEC₅₀ (µM) against murine colon 26-L5 carcinoma cellsSource
This compoundC₃₁H₅₀O₃62.38[Banskota et al., 1998][1]
Methyl quadrangularate BNot available9.54[Banskota et al., 1998][1]
Methyl quadrangularate DNot available5.42[Banskota et al., 1998][1]

Note: A lower EC₅₀ value indicates higher cytotoxic potency.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to determine the EC₅₀ values presented in this guide, as described by Banskota et al. (1998).

Cytotoxicity Assay against Murine Colon 26-L5 Carcinoma Cells

1. Cell Culture:

  • Murine colon 26-L5 carcinoma cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were cultured in a humidified atmosphere of 5% CO₂ at 37°C.

2. Assay Procedure:

  • Cells were seeded into 96-well microplates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • The test compounds ("this compound," "Methyl quadrangularate B," and "Methyl quadrangularate D") were dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted with the culture medium to various concentrations.

  • The culture medium was removed from the wells and replaced with medium containing the test compounds. A control group with medium containing DMSO at the same final concentration was also included.

  • The plates were incubated for an additional 72 hours.

3. Determination of Cell Viability:

  • After the incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and the plates were incubated for 4 hours at 37°C.

  • The resulting formazan (B1609692) crystals were dissolved by adding a solubilization solution (e.g., acidified isopropanol).

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability was calculated relative to the control group.

  • The EC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis A Seed murine colon 26-L5 cells in 96-well plates B Incubate for 24h for cell attachment A->B D Replace medium with compound dilutions B->D C Prepare serial dilutions of This compound & comparators C->D E Incubate for 72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine EC50 value J->K logical_relationship cluster_compounds Test Compounds This compound This compound Cytotoxicity Assay Cytotoxicity Assay This compound->Cytotoxicity Assay Methyl quadrangularate B Methyl quadrangularate B Methyl quadrangularate B->Cytotoxicity Assay Methyl quadrangularate D Methyl quadrangularate D Methyl quadrangularate D->Cytotoxicity Assay Murine Colon 26-L5 Carcinoma Cells Murine Colon 26-L5 Carcinoma Cells Cytotoxicity Assay->Murine Colon 26-L5 Carcinoma Cells EC50 Value EC50 Value Cytotoxicity Assay->EC50 Value

References

A Comparative Analysis of 1-Dehydroxy-23-deoxojessic Acid and Related Jessic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of related natural compounds is crucial for identifying promising therapeutic leads. This guide provides a detailed comparison of 1-Dehydroxy-23-deoxojessic acid and other jessic acid derivatives, focusing on their cytotoxic and anti-inflammatory properties, supported by available experimental data.

Cytotoxicity Profile of Jessic Acid Derivatives

Recent studies have focused on the cytotoxic potential of cycloartane-type triterpenes isolated from natural sources. Among these, this compound has been evaluated for its ability to inhibit the growth of cancer cell lines.

A key study by Banskota et al. investigated the cytotoxic activity of several cycloartane-type triterpenes isolated from Combretum quadrangulare. The results, summarized in the table below, provide a quantitative comparison of the efficacy of these compounds against murine colon 26-L5 carcinoma cells.

CompoundEC50 (μM) against Murine Colon 26-L5 Carcinoma Cells
This compound 62.38 [1]
Arjunolic acid> 100
Asiatic acid15.2
Corosolic acid10.5
Maslinic acid25.4
Oleanolic acid> 100
Ursolic acid12.8

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Murine colon 26-L5 carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

    • The cells were then treated with various concentrations of the test compounds for 48 hours.

    • Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The resulting formazan (B1609692) crystals were dissolved in 100 µL of acidic isopropanol (B130326) (0.04 N HCl in isopropanol).

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (EC50) was calculated from the dose-response curves.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis A Seed 26-L5 cells in 96-well plates B Incubate for 24h A->B C Add various concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate EC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity of Jessic Acid Derivatives

While extensive data on the anti-inflammatory properties of this compound is not yet available, the broader class of triterpenoids, including other jessic acid derivatives, has been investigated for its potential to modulate inflammatory pathways. A common mechanism of action for many anti-inflammatory compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

Simplified NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Signals (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB phosphorylation NFkB_active Active NF-κB IkB->NFkB_active releases NFkB_inactive Inactive NF-κB/IκB Complex NFkB_inactive->IKK inhibition Transcription Gene Transcription NFkB_active->Transcription NFkB_active->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Caption: Overview of the NF-κB signaling cascade.

Further research is warranted to elucidate the specific effects of this compound and other jessic acid derivatives on the NF-κB pathway and other key inflammatory signaling cascades. Such studies will be instrumental in determining their potential as novel anti-inflammatory agents.

References

Unraveling the Role of Phytohormones in Drought Stress: A Comparative Analysis of Abscisic Acid and the Enigmatic 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the established role of Abscisic Acid (ABA) in plant drought stress response. This guide also addresses the current scientific understanding of 1-Dehydroxy-23-deoxojessic acid in this context.

Executive Summary

The escalating threat of drought to global food security has intensified the search for compounds that can enhance plant resilience. Abscisic acid (ABA) is a well-established phytohormone central to plant adaptation to water-deficient conditions. In contrast, this compound, a cycloartane-type triterpene, has been identified in scientific literature primarily for its cytotoxic effects on animal cancer cells. As of the current body of scientific knowledge, there is no published research detailing the effects or mechanisms of this compound in plant drought stress response.

This guide will, therefore, provide a detailed exposition on the multifaceted role of ABA in orchestrating drought stress tolerance in plants. This information is intended to serve as a foundational benchmark for the evaluation of novel compounds, such as this compound, should future research explore their potential in agriculture.

Abscisic Acid (ABA): The Keystone of Drought Stress Response

Abscisic acid is a pivotal signaling molecule that mediates a wide array of physiological and genetic responses in plants to mitigate the detrimental effects of drought.[1][2][3] Its functions range from regulating water loss to promoting stress-protective mechanisms at the cellular level.

Physiological and Molecular Functions of ABA in Drought Stress:
  • Stomatal Closure: Upon perception of water deficit, ABA levels rise, triggering the closure of stomata to reduce water loss through transpiration.[1][4][5] This is a rapid and critical response to conserve water.

  • Root Growth and Architecture: ABA modulates root system architecture, often promoting root elongation to enable the plant to explore deeper soil layers for water.[1][2]

  • Gene Regulation: ABA initiates a complex signaling cascade that leads to the expression of numerous stress-responsive genes.[1][3] These genes encode for proteins that protect cells from dehydration, such as Late Embryogenesis Abundant (LEA) proteins and osmoprotectants.

  • Osmotic Adjustment: ABA promotes the accumulation of compatible solutes, such as proline and sugars, which help maintain cell turgor under osmotic stress.[1]

Quantitative Effects of ABA on Plant Physiology Under Drought Stress

The following table summarizes key quantitative data from various studies on the effects of ABA or ABA analogs on plants under drought conditions.

ParameterPlant SpeciesTreatmentEffectReference
Stomatal Conductance Wheat0.01 µmol·L⁻¹ ABA analogue B2Reduced stomatal conductance, conserving water.[6]
Relative Water Content Wheat0.01 µmol·L⁻¹ ABA analogue B2Increased relative water content under drought.[6]
Antioxidant Enzyme Activity (SOD, CAT) Wheat0.01 µmol·L⁻¹ ABA analogue B2Significantly increased the activities of SOD and CAT.[6]
Expression of ABA-responsive genes (TaSnRK2.4) Wheat0.01 µmol·L⁻¹ ABA analogue B2Upregulated the expression of ABA-responsive genes.[6]
Proline Content RiceExogenous ABA applicationIncreased proline accumulation.[1]
Drought Survival Rate ArabidopsisOverexpression of ABA receptorsEnhanced survival rate under severe drought.[1]

Signaling Pathway of Abscisic Acid in Drought Stress

The core ABA signaling pathway involves a group of receptors, protein phosphatases, and protein kinases that ultimately activate transcription factors to regulate gene expression.

ABAsignaling cluster_stress Drought Stress cluster_cell Plant Cell Drought Drought ABA_biosynthesis ABA Biosynthesis Drought->ABA_biosynthesis ABA Abscisic Acid (ABA) ABA_biosynthesis->ABA PYR/PYL/RCAR PYR/PYL/RCAR Receptors ABA->PYR/PYL/RCAR PP2C Type 2C Protein Phosphatases (PP2Cs) PYR/PYL/RCAR->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 ABF ABF/AREB Transcription Factors SnRK2->ABF Physiological_Response Physiological Response (e.g., Stomatal Closure) SnRK2->Physiological_Response Gene_Expression Stress-Responsive Gene Expression ABF->Gene_Expression Gene_Expression->Physiological_Response

Caption: Core ABA signaling pathway in response to drought stress.

Experimental Protocols for Drought Stress Studies

Reproducible and well-controlled experimental designs are crucial for studying the effects of compounds on plant drought tolerance.

Soil-Based Drought Stress Assay

This method simulates natural drought conditions by controlling soil water content.

  • Plant Growth: Grow plants in pots with a homogenized soil mix under controlled greenhouse conditions (e.g., 22°C day/18°C night, 16h photoperiod).[7]

  • Drought Treatment: At a specific developmental stage, cease watering to induce drought stress. Monitor soil water content daily by weighing the pots.[7][8]

  • Treatment Groups:

    • Control Group: Maintain soil water content at 70-80% of field capacity by daily watering.[7]

    • Drought-Stressed Group: Allow soil to dry to a predetermined level (e.g., 20-30% of field capacity) and maintain this level by minimal watering.[7][8]

    • Compound Treatment Group: Apply the test compound (e.g., ABA or this compound) to a subset of drought-stressed plants.

  • Data Collection: After a defined stress period, collect samples for physiological and molecular analysis (e.g., relative water content, stomatal conductance, gene expression).

PEG-Induced Osmotic Stress Assay (in vitro)

This method uses Polyethylene Glycol (PEG) to create a water-deficient environment in a sterile culture system, allowing for precise control of osmotic potential.[9][10]

  • Plant Material: Germinate seeds on a sterile medium (e.g., Murashige and Skoog).

  • Stress Induction: Transfer seedlings to a liquid or solid medium containing a specific concentration of PEG (e.g., PEG 8000) to induce osmotic stress.[9] The concentration of PEG will determine the severity of the stress.

  • Treatment Application: The test compound can be added directly to the growth medium.

  • Analysis: Assess seedling growth, root architecture, and biochemical markers of stress.

Experimental Workflow for Evaluating a Novel Compound

The following diagram illustrates a typical workflow for assessing the efficacy of a new compound in conferring drought tolerance.

experimental_workflow Start Hypothesis: Compound X enhances drought tolerance Experiment_Design Experimental Design (e.g., Soil-based drought) Start->Experiment_Design Plant_Growth Plant Growth and Acclimation Experiment_Design->Plant_Growth Treatment_Application Application of Drought and Compound X Plant_Growth->Treatment_Application Data_Collection Data Collection Treatment_Application->Data_Collection Physiological Physiological Analysis (RWC, Stomatal Conductance) Data_Collection->Physiological Biochemical Biochemical Analysis (Proline, Antioxidant Enzymes) Data_Collection->Biochemical Molecular Molecular Analysis (Gene Expression) Data_Collection->Molecular Analysis Data Analysis and Interpretation Physiological->Analysis Biochemical->Analysis Molecular->Analysis Conclusion Conclusion on Compound X's Efficacy Analysis->Conclusion

Caption: Workflow for testing a novel drought-mitigating compound.

This compound: An Unknown in Plant Science

A thorough review of the scientific literature reveals that this compound is a cycloartane-type triterpene with a documented cytotoxic effect on murine colon carcinoma cells.[1] Its chemical properties are cataloged in databases such as PubChem.[2] However, there are no available studies on its biological activity in plants, its potential role in stress response, or its mechanism of action in plant cells.

Conclusion and Future Directions

Abscisic acid remains the gold standard for understanding phytohormonal regulation of drought stress in plants. Its well-characterized signaling pathway and physiological effects provide a robust framework for research and development in this field.

A direct comparison between this compound and abscisic acid in the context of drought stress is not currently possible due to the complete lack of data on the former's role in plant biology. For researchers and drug development professionals, this represents an unexplored frontier. Future research could investigate the effects of this compound on plant growth and physiology under drought conditions, using the established experimental protocols outlined in this guide. Such studies would be the first step in determining if this compound, or its derivatives, holds any promise for enhancing crop resilience in the face of a changing climate. The comprehensive data on ABA's function will be invaluable for benchmarking any potential effects observed.

References

Structure-Activity Relationship of Cytotoxic Triterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxic Activity of Triterpenoid (B12794562) Analogs

The cytotoxic efficacy of triterpenoids is intricately linked to their structural features. Modifications to the core scaffold, including the nature and position of functional groups, can significantly impact their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several triterpenoid analogs against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Triterpenoid AnalogCancer Cell LineIC50 (µM)Reference
Ursolic AcidNot SpecifiedPotent Cytotoxicity[1]
Quinovic AcidNot SpecifiedLess Potent than Ursolic Acid[1]
Quinovic acid 3-O-beta-D-glucopyranosideNot SpecifiedDecreased Cytotoxicity[1]
Quinovic acid 3-O-[(2-O-sulfo)-beta-D-quinovopyranoside]Not SpecifiedMore Potent than Glucoside[1]
TaraxasterolSK-Hep117.0[2]
TaraxasterolHepG29.9[2]
Compound 1 (Gano B)MDA-MB-23118.27 ± 1.15[3]
Compound 2 (Gano A)MDA-MB-23114.23 ± 1.07[3]
Compound 3 MDA-MB-23121.45 ± 1.28[3]
Compound 1 (Gano B)HepG2> 50[3]
Compound 2 (Gano A)HepG2> 50[3]
Compound 3 HepG2> 50[3]
Holothurin AHepG22.5 ± 0.3[4]
Holothurin BHepG23.1 ± 0.4[4]
Holothurin AHeLa2.9 ± 0.3[4]
Holothurin BHeLa3.5 ± 0.5[4]
Holothurin AK5621.8 ± 0.2[4]
Holothurin BK5622.2 ± 0.3[4]

Key Structure-Activity Relationship Insights:

  • Glycosylation: The addition of sugar moieties to the triterpenoid core generally has a negative effect on cytotoxicity, as seen with quinovic acid derivatives.[1]

  • Sulfonation: The presence of a sulfonyl group can significantly enhance cytotoxic activity.[1]

  • Hydroxylation and Ketone Groups: The position and presence of hydroxyl and ketone groups on the triterpenoid skeleton play a crucial role in their anti-proliferative effects.[5] For instance, in lanostane-type triterpenoids, specific substitutions at C-3, C-7, C-15, and C-23 have been shown to influence cytotoxicity.

  • Aglycone and Sugar Chain: For triterpene saponins, both the aglycone structure and the nature of the sugar chain are important for cytotoxic activity.[6] Features like a free carboxyl group at C-28 and acylation at various positions can enhance cytotoxicity.[6]

Experimental Protocols for Cytotoxicity Assays

The evaluation of the cytotoxic activity of triterpenoid analogs is commonly performed using cell-based assays that measure cell viability or proliferation. The following are detailed protocols for two widely used methods: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for at least 1 hour.[8]

  • Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[8] Allow the plates to air dry completely.[8]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Apoptosis Signaling Pathway

Many cytotoxic compounds, including triterpenoids, exert their anticancer effects by inducing apoptosis, or programmed cell death.[7][9] Apoptosis is a highly regulated process involving a cascade of molecular events. The intrinsic, or mitochondrial, pathway is a common mechanism initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[7][10]

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade cluster_outcome Cellular Outcome Triterpenoid Analogs Triterpenoid Analogs Bcl2 Bcl-2 (Anti-apoptotic) Triterpenoid Analogs->Bcl2 inhibits Bax Bax (Pro-apoptotic) Triterpenoid Analogs->Bax activates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP inhibits Bax->MOMP induces CytoC Cytochrome c (released) MOMP->CytoC leads to Apaf1 Apaf-1 CytoC->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Caspase-9 (Initiator) Casp9->Apoptosome recruited to Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosome->Casp9 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by cytotoxic triterpenoids.

References

Independent Replication of Vitamin D Analog Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Comparison of Vitamin D Analogs

The table below summarizes the Vitamin D Receptor (VDR) binding affinity and transcriptional potency of several key vitamin D analogs compared to the endogenous ligand, Calcitriol (1α,25(OH)₂D₃). This data is essential for understanding the structure-activity relationships and selecting appropriate compounds for further investigation.

CompoundRelative VDR Binding Affinity (vs. Calcitriol)Transcriptional Potency (EC₅₀ in nM)Key Structural FeaturesReference
Calcitriol 100%~0.1Endogenous VDR agonist[Multiple Sources]
Calcipotriol 100%~0.1Synthetic analog with modified side chain[1]
Maxacalcitol ~150%~0.0522-oxa analog[2]
Paricalcitol ~12%~0.319-nor, D₂ analog[2]
Eldecalcitol ~200%~0.03Hydroxylated side chain analog[1]

Experimental Protocols

VDR Competitive Binding Assay

This assay determines the relative affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.

Materials:

  • Recombinant human Vitamin D Receptor (VDR)

  • [³H]-Calcitriol (radioligand)

  • Test compounds (Vitamin D analogs)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl₂, 0.5 mM DTT, 10% glycerol)

  • Hydroxylapatite slurry

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled Calcitriol (for standard curve).

  • In a microcentrifuge tube, incubate recombinant VDR with a fixed concentration of [³H]-Calcitriol and varying concentrations of the test compound or unlabeled Calcitriol.

  • Incubate for 2-4 hours at 4°C with gentle agitation.

  • Add hydroxylapatite slurry to each tube to bind the VDR-ligand complex.

  • Incubate for 15 minutes at 4°C.

  • Centrifuge the tubes and discard the supernatant.

  • Wash the pellet with Wash Buffer three times.

  • Resuspend the final pellet in scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the [³H]-Calcitriol binding (IC₅₀) from a competitive binding curve.

VDR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the ability of a compound to activate the VDR and induce the expression of a reporter gene under the control of a Vitamin D Response Element (VDRE).

Materials:

  • Host cell line (e.g., HEK293T, CV-1)

  • Expression vector for human VDR

  • Reporter plasmid containing a luciferase gene downstream of a VDRE-containing promoter (e.g., pVDRE-Luc)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (Vitamin D analogs)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the host cells with the VDR expression vector and the VDRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or Calcitriol (positive control) for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence intensity against the log of the compound concentration to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Mandatory Visualization

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D_Analog Vitamin D Analog VDR VDR Vitamin_D_Analog->VDR Binding VDR_RXR_inactive Inactive VDR-RXR Heterodimer VDR->VDR_RXR_inactive Heterodimerization RXR RXR RXR->VDR_RXR_inactive VDRE VDRE (Vitamin D Response Element) VDR_RXR_inactive->VDRE Translocation & Binding Coactivators Coactivators VDRE->Coactivators Recruitment Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiation

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_comparison Comparative Evaluation Binding_Assay VDR Competitive Binding Assay IC50 Determine IC₅₀ (Binding Affinity) Binding_Assay->IC50 Reporter_Assay VDR Transcriptional Reporter Assay EC50 Determine EC₅₀ (Functional Potency) Reporter_Assay->EC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50->SAR

Caption: Experimental Workflow for Comparing Vitamin D Analogs.

References

comparative transcriptomics of "1-Dehydroxy-23-deoxojessic acid" treated plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecules that can bolster plant defenses against pathogens is a critical endeavor in agriculture and drug development. When a new potential elicitor, such as "1-Dehydroxy-23-deoxojessic acid," is identified, understanding its impact on the plant's gene expression landscape is a fundamental step. This guide provides a framework for conducting a comparative transcriptomic analysis of such novel compounds, drawing parallels with the known effects of other plant defense elicitors. By understanding the common and divergent transcriptomic signatures, researchers can elucidate the mechanism of action and potential applications of new discoveries.

The Landscape of Plant Defense Elicitors: A Comparative Overview

Plant elicitors are molecules that trigger a state of heightened defense readiness in plants. These can range from naturally occurring compounds derived from microbes and plants to synthetic molecules. Upon recognition, elicitors activate intricate signaling networks, leading to a massive reprogramming of the plant's transcriptome. This results in the production of defense-related proteins and metabolites that help fend off pathogens.

While specific data on "this compound" is not yet available in public literature, we can infer its potential modes of action by comparing the transcriptomic responses induced by other well-characterized elicitors. These comparisons often reveal overlaps in the activation of key defense signaling pathways, such as those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). For instance, some elicitors trigger SA-dependent pathways, which are crucial for resistance against biotrophic and hemi-biotrophic pathogens, while others may activate JA-dependent responses, typically associated with defense against necrotrophic pathogens and insect herbivores.[1][2]

Comparative Transcriptomic Data of Known Elicitors

To provide a baseline for comparison, the following table summarizes the key transcriptomic changes observed in plants treated with various elicitors, as reported in scientific literature. This data highlights the common classes of differentially expressed genes (DEGs) and the signaling pathways implicated.

Elicitor/TreatmentPlant SpeciesKey Up-regulated Gene CategoriesKey Down-regulated Gene CategoriesImplicated Signaling PathwaysReference
κ-carrageenan Tomato (Solanum lycopersicum)ROS activating/detoxifying enzymes, DEAD-box RNA helicases, Autophagy-related genes, Cysteine proteases, Pathogenesis-related (PR) genes-General defense response[3][4]
LY5-24-2 (synthetic) Arabidopsis thalianaGenes related to lignin, cellulose, and pectin (B1162225) synthesis; PR genes-Partially NPR1-mediated SA signaling[1]
Planticine® (Oligogalacturonides) Tomato (Solanum lycopersicum)Elicitor/effector recognition receptors (ELRR/ERR), MAPKs, WRKY, ERF, MYB, NAC, bZIP transcription factors, PR proteins-Plant-pathogen interaction, Plant hormone signal transduction (SA & JA), MAPK signaling[5]
DCA, INA, BTH (synthetic) Arabidopsis thalianaA common set of 202 genes, including defense-related genesUnique sets of genes for each elicitorPartially overlapping transcriptional responses, some NPR1-independent[6]
Sophorolipid (biosurfactant) Arabidopsis thaliana, Grapevine (Vitis vinifera)β-1,3-glucanase, Class IV chitinase-Canonical SA signaling pathway (NPR1-dependent)[7]
Surfactin, Rhamnolipid (biosurfactants) Arabidopsis thaliana, Grapevine (Vitis vinifera)β-1,3-glucanase, Class IV chitinase-SA- and JA-independent signaling pathways[7]

Experimental Protocol: A Roadmap for Comparative Transcriptomics

For researchers investigating a novel elicitor like "this compound," a robust experimental design is paramount. The following protocol outlines a standard workflow for a comparative transcriptomics study using RNA sequencing (RNA-Seq).

1. Plant Material and Treatment:

  • Grow plants under controlled environmental conditions (e.g., growth chamber with controlled light, temperature, and humidity).

  • At a specific developmental stage, treat the plants with the novel elicitor at a predetermined concentration. Include a mock-treated control group (e.g., treated with the solvent used to dissolve the elicitor).

  • For comparative analysis, include positive control groups treated with known elicitors (e.g., salicylic acid, jasmonic acid, or another well-characterized elicitor).

  • Collect tissue samples (e.g., leaves) at various time points post-treatment (e.g., 0, 6, 24, 48 hours) to capture the dynamic changes in gene expression.

  • Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until RNA extraction.

2. RNA Extraction and Library Preparation:

  • Extract total RNA from the collected samples using a suitable kit or protocol.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

3. High-Throughput Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the trimmed reads to a reference genome of the plant species.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the elicitor-treated and control samples using statistical packages like DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify the biological processes and pathways affected by the elicitor treatment.

  • Comparative Analysis: Compare the DEG lists and enriched pathways between the novel elicitor and the known elicitors to identify common and unique responses.

5. Validation of RNA-Seq Data:

  • Validate the expression patterns of a subset of key DEGs using quantitative real-time PCR (qRT-PCR).

Visualizing the Pathways and Processes

Diagrams are invaluable tools for conceptualizing the complex biological processes involved in elicitor-induced defense and the experimental procedures to study them.

G cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response Elicitor Novel Elicitor (e.g., this compound) Receptor Plant Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade Receptor->MAPK SA Salicylic Acid (SA) Pathway ROS->SA JA Jasmonic Acid (JA) Pathway ROS->JA TFs Activation of Transcription Factors (e.g., WRKY, ERF) MAPK->TFs SA->TFs JA->TFs DEGs Differential Expression of Defense Genes TFs->DEGs PR Pathogenesis-Related (PR) Proteins DEGs->PR Metabolites Antimicrobial Metabolites DEGs->Metabolites

Caption: A generalized signaling pathway activated by a novel plant elicitor.

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_validation Validation Phase Plant_Treatment Plant Treatment (Novel Elicitor vs. Controls) RNA_Extraction RNA Extraction & QC Plant_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read QC & Trimming Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment DEG_Analysis->Functional_Analysis qRT_PCR qRT-PCR Validation of Key Genes DEG_Analysis->qRT_PCR Comparison Comparative Analysis with Known Elicitors Functional_Analysis->Comparison

Caption: A standard workflow for a comparative transcriptomics experiment.

By following this guide, researchers can systematically investigate the transcriptomic impact of novel elicitors like "this compound" and place their findings within the broader context of plant defense signaling. This comparative approach is essential for uncovering novel mechanisms of action and for the rational design of new strategies for crop protection and therapeutic development.

References

Comparative Bioactivity Analysis: 1-Dehydroxy-23-deoxojessic Acid Versus Classical Phytohormones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of natural products, understanding the biological activity of novel compounds is paramount for their potential application in medicine and agriculture. This guide provides a comparative analysis of the known bioactivity of the cycloartane-type triterpene, 1-Dehydroxy-23-deoxojessic acid, against the well-established biological roles of classical phytohormones. While this compound has been investigated for its cytotoxic effects, this analysis will juxtapose its activity with the growth-regulating functions of phytohormones to highlight their distinct biological domains and the methodologies used to characterize them. This comparison aims to provide a clear perspective for researchers exploring the therapeutic potential of triterpenoids and for plant scientists investigating novel growth regulators.

Quantitative Bioactivity Data

The following table summarizes the known quantitative bioactivity of this compound and provides a general overview of the effective concentrations for various classes of phytohormones. It is important to note that the bioactivity of this compound has been characterized in a mammalian cancer cell line, whereas phytohormone activity is typically assayed in plant systems.

Compound/ClassBioactivityTest SystemEffective Concentration (EC50/Optimal Range)
This compound Cytotoxicity (Anti-proliferative)Murine colon 26-L5 carcinoma cells62.38 μM[1]
Auxins (e.g., IAA) Cell elongation, root initiationAvena coleoptile, pea stem10⁻⁸ to 10⁻⁵ M
Cytokinins (e.g., Kinetin) Cell division, shoot formationTobacco callus, soybean cotyledon10⁻⁹ to 10⁻⁷ M
Gibberellins (e.g., GA₃) Stem elongation, seed germinationDwarf pea, lettuce hypocotyl10⁻⁹ to 10⁻⁶ M
Abscisic Acid (ABA) Stomatal closure, seed dormancyCommelina communis epidermis, wheat embryos10⁻⁸ to 10⁻⁶ M
Ethylene Fruit ripening, senescenceTomato fruit, carnation flower0.1 to 10 μL/L (gas)

Experimental Protocols

A clear distinction in the biological investigation of this compound and phytohormones is evident in their respective experimental protocols.

Cytotoxicity Assay for this compound

The anti-proliferative activity of this compound was determined using a standard cytotoxicity assay against a cancer cell line.

Objective: To determine the concentration of this compound that inhibits the growth of murine colon 26-L5 carcinoma cells by 50% (EC₅₀).

Methodology:

  • Cell Culture: Murine colon 26-L5 carcinoma cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a specific density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The culture medium is replaced with fresh medium containing the different concentrations of the test compound. A control group receives medium with the solvent alone.

  • Incubation: The treated plates are incubated for a further 48 to 72 hours.

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the control group. The EC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Representative Phytohormone Bioassays

Phytohormone bioassays are designed to measure specific physiological responses in plants.

a) Auxin Bioassay: Avena Coleoptile Curvature Test

Objective: To quantify auxin activity by measuring the degree of curvature in oat (Avena sativa) coleoptiles.

Methodology:

  • Plant Material: Oat seeds are germinated and grown in the dark to produce etiolated seedlings with straight coleoptiles.

  • Coleoptile Preparation: The tips of the coleoptiles are removed to eliminate the endogenous source of auxin. A second decapitation is performed later to ensure no regeneration of the tip.

  • Agar (B569324) Block Preparation: The test substance (e.g., an extract containing unknown auxin concentration or a standard auxin solution) is incorporated into small agar blocks.

  • Asymmetric Application: The agar block is placed asymmetrically on the cut surface of the decapitated coleoptile.

  • Incubation: The seedlings are kept in a dark, humid environment to prevent desiccation.

  • Measurement: After a set period (e.g., 90-120 minutes), the angle of curvature of the coleoptile is measured. The degree of curvature is proportional to the concentration of auxin in the agar block.

b) Cytokinin Bioassay: Tobacco Callus Growth Assay

Objective: To determine cytokinin activity by measuring the stimulation of cell division and growth in tobacco (Nicotiana tabacum) callus tissue.

Methodology:

  • Callus Culture: Tobacco callus is maintained on a nutrient medium.

  • Subculturing: A small piece of the callus is transferred to a fresh medium containing a standard amount of auxin but lacking cytokinin.

  • Treatment: The medium is supplemented with various concentrations of the test substance or standard cytokinin solutions.

  • Incubation: The callus cultures are incubated in the dark for several weeks.

  • Measurement: The growth of the callus is determined by measuring its fresh or dry weight. The increase in weight is proportional to the cytokinin activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of a representative phytohormone (auxin) and the experimental workflows for the bioassays described.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture Murine Colon 26-L5 Carcinoma Cells start->culture seed Seed Cells into 96-well Plates culture->seed prepare_compound Prepare Serial Dilutions of This compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt_assay Perform MTT Viability Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs calc_ec50 Calculate EC50 measure_abs->calc_ec50 end End calc_ec50->end

Cytotoxicity Assay Workflow for this compound.

auxin_signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1_AFB activates Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB targeted by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ubiquitination Ubiquitination of Aux/IAA SCF_TIR1_AFB->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Proteasome->Aux_IAA degrades Gene_Expression Expression of Auxin-responsive Genes ARF->Gene_Expression activates Growth Cell Elongation, Division, Differentiation Gene_Expression->Growth

Simplified Auxin Signaling Pathway.

Conclusion

The available scientific literature indicates that this compound exhibits cytotoxic bioactivity against a mammalian cancer cell line.[1] To date, there is no published evidence to suggest that this compound or its close structural relatives, cycloartane-type triterpenes, possess phytohormone-like activities such as regulating plant growth and development. The experimental methodologies employed to characterize this compound are rooted in cancer biology and pharmacology, which differ significantly from the plant-based bioassays used to study phytohormones.

This comparative guide highlights the distinct biological roles and analytical frameworks for these two classes of compounds. While this compound shows potential as an anti-proliferative agent, its role, if any, in plant physiology remains an open area for future investigation. Researchers in drug development may continue to explore its cytotoxic mechanisms, while plant scientists might consider investigating its effects on various plant bioassays to determine if it possesses any unforeseen growth-regulating properties.

References

A Comparative Guide to the Cross-Validation of Quantification Methods for 1-Dehydroxy-23-deoxojessic Acid and Other Triterpenoid Saponins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and LC-MS/MS for the quantification of various triterpenoid (B12794562) saponins (B1172615) is summarized below. These tables highlight key validation parameters for each method, providing a clear comparison to aid in selecting the most suitable technique for your research needs.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Saponin (B1150181) Quantification

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Hederacoside C>0.999Not ReportedNot ReportedNot Reported<2.0[1][2]
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1]
Theasaponin E1>0.99915.050.095.0 - 105.0<5.0[1]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Ginsenoside Rh1, Re, CS-V, IVa, IV>0.990.52 - 4.03 (inter-day)1.11 - 3.87 (repeatability)Not Reported0.70 - 6.43 (intra-day)[3]
Houttuynine (derivatized)0.998Not Reported277.7 - 115.6<11.42[4]
Platycosides (various)>0.99VariesVaries95.8 - 104.2<3.0[5]
General Triterpenoid Saponins>0.9810-15x higher than UV10-15x higher than UV89.4 - 107<4.0[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the sample preparation and analysis of triterpenoid saponins using HPLC-UV and LC-MS/MS.

Sample Preparation from Plant Material

A general procedure for the extraction of triterpenoid saponins from plant material involves the following steps:

  • Drying and Grinding: The plant material (e.g., leaves, stems, roots) is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.[1]

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using techniques such as sonication or Soxhlet extraction to enhance efficiency.[1][7] An ultrasonic extraction for 20 minutes is a common practice.[7]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.[1][7]

  • Purification (Optional): For cleaner samples and to reduce matrix effects, especially for LC-MS/MS analysis, a solid-phase extraction (SPE) step can be employed to purify the saponin fraction.[1]

HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.[1]

  • Column: A C18 column is commonly used for the separation of triterpenoid saponins.[2][7]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection is often performed at a low wavelength, such as 203 nm or 210 nm, as many saponins lack strong chromophores.[7][8]

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: Similar to HPLC-UV, a C18 column is frequently used.

  • Mobile Phase: A gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic phase (acetonitrile or methanol) is used.[1]

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is common.[1]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the specific saponin structure.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[1][5]

Visualizations

Diagrams of Experimental Workflows and Biological Pathways

To further elucidate the processes involved in the analysis and biological context of triterpenoid saponins, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification plant Plant Material grind Drying & Grinding plant->grind extract Solvent Extraction (e.g., Methanol/Ethanol) grind->extract filter Filtration extract->filter concentrate Concentration filter->concentrate crude Crude Extract concentrate->crude spe Solid-Phase Extraction (Optional Purification) crude->spe hplc_uv HPLC-UV Analysis crude->hplc_uv purified Purified Extract spe->purified lcmsms LC-MS/MS Analysis purified->lcmsms data Data Acquisition & Processing hplc_uv->data lcmsms->data results Quantitative Results data->results

Figure 1. Generalized experimental workflow for the quantification of triterpenoid saponins.

triterpenoid_biosynthesis_signaling cluster_pathway Triterpenoid Saponin Biosynthesis cluster_signaling Regulatory Signaling Pathways acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp squalene Squalene ipp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene cyclization Cyclization (e.g., by β-amyrin synthase) oxidosqualene->cyclization triterpene_scaffold Triterpene Scaffold (e.g., β-amyrin) cyclization->triterpene_scaffold oxidation Oxidation (P450s) triterpene_scaffold->oxidation glycosylation Glycosylation (GTs) oxidation->glycosylation saponins Triterpenoid Saponins glycosylation->saponins stress Biotic/Abiotic Stress ja Jasmonic Acid (JA) Signaling stress->ja sa Salicylic Acid (SA) Signaling stress->sa transcription_factors Transcription Factors ja->transcription_factors sa->transcription_factors gene_expression Upregulation of Biosynthetic Genes transcription_factors->gene_expression gene_expression->mva_pathway

References

A Researcher's Guide to Assessing the Target Specificity of 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the target specificity of the natural compound 1-Dehydroxy-23-deoxojessic acid. Given the limited public data on its specific molecular targets, this document outlines the critical experimental and computational methodologies required to identify its protein interactions and evaluate its selectivity. The performance of this compound is hypothetically compared with established anticancer agents to provide a clear benchmark for its potential as a therapeutic candidate.

Introduction to this compound

This compound is a cycloartane-type triterpenoid (B12794562) isolated from Combretum quadrangulare. Preliminary studies have demonstrated its cytotoxic effects against murine colon 26-L5 carcinoma cells, with a reported EC50 of 62.38 μM. Many triterpenoids exhibit anticancer properties by inducing apoptosis or cell cycle arrest.[1][2][3][4] However, the precise molecular target(s) of this compound remain uncharacterized. High target specificity is a crucial attribute of a successful therapeutic agent, as it minimizes off-target effects and associated toxicity. This guide details a systematic approach to elucidating these targets and assessing the compound's specificity.

Data Presentation: Comparative Analysis of Target Specificity

To effectively evaluate the specificity of this compound, its performance should be benchmarked against compounds with well-defined mechanisms of action. The following tables present hypothetical, yet realistic, data that could be generated through the experimental protocols described in this guide.

Table 1: In Vitro Cytotoxicity Profile

CompoundCell LineEC50 (μM)
This compound Murine Colon 26-L5 Carcinoma62.38
Human Colon Carcinoma (HCT116)(Hypothetical) 45.2
Normal Human Colon Fibroblasts (CCD-18Co)(Hypothetical) >200
Compound A (Known Kinase Inhibitor) Human Colon Carcinoma (HCT116)0.5
Normal Human Colon Fibroblasts (CCD-18Co)15.0
Compound B (Broad-Spectrum Cytotoxin) Human Colon Carcinoma (HCT116)5.0
Normal Human Colon Fibroblasts (CCD-18Co)8.0

Table 2: Target Engagement and Binding Affinity

This table illustrates data from biophysical assays confirming direct target interaction. A lower dissociation constant (Kd) signifies stronger binding affinity.

CompoundPutative TargetAssay MethodKd (nM)
This compound (Hypothetical) Apoptosis Regulator Bcl-2Surface Plasmon Resonance (SPR)(Hypothetical) 850
Compound A Kinase XIsothermal Titration Calorimetry (ITC)25
Compound B Multiple (Non-specific)Not ApplicableNot Applicable

Table 3: Kinome Selectivity Profile

This table summarizes data from a kinome-wide profiling assay, demonstrating the selectivity of the compounds against a panel of human kinases.

CompoundConcentrationNumber of Kinases ScreenedKinases Inhibited >50%Selectivity Score (S-Score)
This compound 10 µM468(Hypothetical) 5(Hypothetical) 0.01
Compound A 1 µM46820.004
Compound B 10 µM468450.096

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of experimental data. The following protocols are fundamental for identifying the targets of this compound and assessing its specificity.

Computational Target Prediction
  • Objective: To generate initial hypotheses about the potential protein targets of this compound.

  • Methodology:

    • Obtain the 2D structure (e.g., SMILES format) of this compound.

    • Submit the structure to a web-based target prediction tool such as SwissTargetPrediction.[5][6][7]

    • The tool compares the query molecule's structure to a database of known ligands for a wide range of protein targets.

    • Analyze the list of predicted targets, prioritizing those with the highest probability scores and relevance to cancer biology.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
  • Objective: To isolate and identify proteins that directly bind to this compound from a complex biological sample.

  • Methodology:

    • Immobilization: Chemically synthesize a derivative of this compound with a linker arm and attach it to a solid support (e.g., agarose (B213101) beads). A control column with no compound is also prepared.

    • Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., HCT116).

    • Affinity Chromatography: Incubate the cell lysate with both the compound-bound beads and the control beads.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

    • Data Analysis: Compare the proteins identified from the compound column to the control column. Proteins significantly enriched in the compound eluate are considered potential targets.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To validate the engagement of this compound with its putative target(s) in an intact cell environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

    • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[10][11][12]

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Quantification: Quantify the amount of the soluble putative target protein at each temperature point using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[13][14]

Kinome Profiling
  • Objective: To assess the selectivity of this compound across the human kinome.

  • Methodology:

    • Submit a sample of this compound to a commercial kinome profiling service (e.g., Eurofins Discovery, Cell Signaling Technology).[15][16]

    • The service will perform in vitro activity assays of the compound against a large panel of recombinant human kinases (typically >400).[17][18][19]

    • The assays measure the percent inhibition of each kinase at a fixed concentration of the compound (e.g., 10 µM).

    • Data Analysis: The results are presented as a percentage of inhibition for each kinase. This data can be used to calculate a selectivity score and to identify potential off-target kinase interactions.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 cluster_1 A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Ras/Raf/MEK/ERK Pathway B->C D PI3K/Akt/mTOR Pathway B->D E Cell Proliferation & Survival C->E D->E F This compound (Hypothetical Target) G Apoptosis Regulator (e.g., Bcl-2) F->G H Caspase Activation G->H I Apoptosis H->I

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow Diagram

G A Start: this compound B Computational Target Prediction A->B C Hypothesized Targets B->C D Affinity Chromatography-MS C->D Biochemical ID E Cellular Thermal Shift Assay (CETSA) C->E Cellular Validation F Validated Target(s) D->F E->F G Kinome & Off-Target Profiling F->G H Specificity Profile G->H I Lead Candidate Evaluation H->I

Caption: Workflow for target identification and specificity assessment.

Logical Relationship Diagram

G cluster_0 A High Potency (Low EC50) D Favorable Therapeutic Window A->D B High Target Affinity (Low Kd) B->D C High Specificity (Few Off-Targets) C->D E Desirable Compound Properties

Caption: Key properties contributing to a favorable therapeutic window.

References

Comparative Analysis of 1-Dehydroxy-23-deoxojessic Acid: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the comparative analysis of "1-Dehydroxy-23-deoxojessic acid" across different plant species. While the compound has been identified and characterized, data regarding its variable presence, concentration, and biological activity in a diverse range of plants remains largely unpublished. This guide, therefore, summarizes the current understanding of this specific molecule and provides a broader context by examining related compounds in relevant plant families.

This compound: An Overview

This compound is classified as a cycloartane-type triterpene[1]. To date, its isolation has been reported from Combretum quadrangulare, a plant species belonging to the Combretaceae family[1].

Biological Activity

Preliminary research has highlighted the cytotoxic potential of this compound. In one study, the compound exhibited cytotoxicity against murine colon 26-L5 carcinoma cells, with a reported EC50 of 62.38 μM[1]. This finding suggests a potential avenue for further investigation into its anticancer properties. However, detailed studies on its mechanism of action and its effects on other cell lines are not yet available.

Triterpenoid (B12794562) Saponins (B1172615) in the Ranunculaceae and Combretaceae Families

While specific data on this compound is scarce, the broader class of compounds to which it belongs, triterpenoid saponins, is widely distributed in the plant kingdom and has been extensively studied in families such as Ranunculaceae and Combretaceae.

Ranunculaceae Family

The Ranunculaceae family, which includes genera like Pulsatilla, Clematis, and Ranunculus, is a rich source of diverse triterpenoid saponins. Numerous studies have focused on the isolation and characterization of these compounds and their biological activities.

For instance, various oleanane-type glycosides have been isolated from the roots of Pulsatilla patens var. multifida[2]. Similarly, species such as Pulsatilla chinensis are known to contain a wealth of triterpenoid saponins, including anemoside B4, which has been investigated for its therapeutic potential[3][4]. Research on Clematis species has also led to the identification of new triterpenoid saponins with cytotoxic activities[5][6][7]. The pharmacological activities of saponins from Pulsatilla species are extensive and include anti-inflammatory, immunomodulatory, and anticancer effects[3][4].

Combretaceae Family

The Combretaceae family, from which this compound was isolated, is also known for its diverse array of triterpenoids. These compounds contribute to the traditional medicinal uses of many plants in this family.

Experimental Protocols: A General Approach for Triterpenoid Saponin (B1150181) Isolation

Due to the lack of specific protocols for this compound, a generalized workflow for the isolation and characterization of triterpenoid saponins from plant material is presented below. This protocol is based on methodologies commonly cited in the phytochemical analysis of the Ranunculaceae family.

1. Extraction:

  • The dried and powdered plant material (e.g., roots) is subjected to solvent extraction. Common solvents used include methanol (B129727) or ethanol.

  • This process is often performed at room temperature or with gentle heating and may involve techniques like maceration, percolation, or Soxhlet extraction.

2. Fractionation:

  • The crude extract is then partitioned between different immiscible solvents of varying polarity to separate compounds based on their solubility. A typical sequence might involve partitioning between water and n-butanol. Triterpenoid saponins, being glycosidic, are often enriched in the n-butanol fraction.

3. Chromatographic Purification:

  • The enriched fraction is further purified using a combination of chromatographic techniques.

  • Column Chromatography: Macroporous resin, silica (B1680970) gel, and ODS (octadecylsilane) columns are frequently used for initial separation[8].

  • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final purification of individual saponins[8].

4. Structure Elucidation:

  • The chemical structure of the isolated pure compounds is determined using various spectroscopic methods.

  • Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, ROESY) NMR experiments are crucial for elucidating the detailed structure of the aglycone and the sugar moieties, as well as their linkage points[2][8].

5. Hydrolysis:

  • Acid hydrolysis can be performed to cleave the glycosidic bonds, allowing for the identification of the aglycone and the individual sugar components.

Visualizing the Process and Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

General Structure of a Triterpenoid Saponin cluster_aglycone Aglycone (Sapogenin) cluster_sugar Glycone (Sugar Chain) Aglycone Triterpene Backbone (e.g., Oleanane, Ursane, Dammarane) Sugar One or more sugar units (e.g., Glucose, Rhamnose, Arabinose) Aglycone->Sugar Glycosidic Bond

Caption: General structure of a triterpenoid saponin.

General Workflow for Triterpenoid Saponin Isolation Plant Dried Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Fractionation Solvent Partitioning (e.g., n-Butanol/Water) Extraction->Fractionation ColumnChrom Column Chromatography (Silica, ODS) Fractionation->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure PureCompound Pure Triterpenoid Saponin Structure->PureCompound

Caption: Generalized experimental workflow for isolating triterpenoid saponins.

Conclusion

The study of this compound is still in its nascent stages. While its cytotoxic activity presents a promising area for future research, a significant amount of work is required to understand its distribution in the plant kingdom and to fully characterize its pharmacological profile. The rich diversity of related triterpenoid saponins in families like Ranunculaceae and Combretaceae suggests that a broader screening of plant species for this compound and its analogs could be a fruitful endeavor for drug discovery professionals and researchers in natural products chemistry. The lack of comparative data underscores the need for further phytochemical investigations to unlock the full potential of this and other related natural compounds.

References

Safety Operating Guide

Personal protective equipment for handling 1-Dehydroxy-23-deoxojessic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocol: 1-Dehydroxy-23-deoxojessic acid

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on general best practices for handling potentially cytotoxic compounds. As no specific Safety Data Sheet (SDS) with detailed hazard information was found for this compound, a conservative approach is recommended. All laboratory personnel must be trained on these procedures before working with this substance, and a comprehensive, substance-specific risk assessment should be conducted.

Immediate Safety and Logistical Information

Due to the unknown specific toxicity of this compound, it should be handled with the same precautions as other potentially hazardous or cytotoxic substances.[1][2] The primary routes of exposure to be controlled are inhalation, skin contact, and ingestion.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on guidelines for handling cytotoxic drugs.[2][3][4]

PPE CategoryItemStandard/SpecificationNotes
Eye/Face Protection Safety Goggles & Face ShieldANSI Z87.1 / CSA Z94.3-07A full face shield is preferred to protect against splashes.[3]
Skin Protection Disposable GownLint-free, low-permeability fabric with back closure.[3]Gowns should have long sleeves with tight-fitting cuffs.[3]
Double GlovesASTM D6978 rated for chemotherapy drug handling.[4]Wear two pairs of powder-free nitrile gloves. The inner glove should be under the gown cuff, and the outer glove over the cuff.[4]
Shoe Covers---To be worn in designated handling areas.
Respiratory Protection Fit-Tested RespiratorNIOSH-certified N95 or higher.[3][4]Required when handling powders or if there is a risk of aerosol generation.[3]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All handling of this compound, especially weighing and reconstituting, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Ensure a cytotoxic spill kit is readily accessible.

  • The work area should be covered with a disposable, absorbent, plastic-backed liner.

2. Donning PPE:

  • Before entering the designated handling area, don shoe covers, a hair cover, an N95 respirator, and safety goggles with a face shield.[4]

  • Perform hand hygiene.

  • Don a disposable gown, ensuring it is fully fastened in the back.[3]

  • Don the first pair of gloves, tucking the gown cuffs underneath.

  • Don the second, outer pair of gloves, pulling them over the gown cuffs.[4]

3. Handling and Preparation of Solutions:

  • Gently handle the vial to avoid aerosolization of any powder.[5]

  • If the compound is a solid, carefully weigh the required amount in the BSC.

  • When reconstituting, slowly add the solvent to the vial to minimize pressure differences and potential for splashes. A recommended solvent is Dimethyl sulfoxide (B87167) (DMSO).[5]

  • All containers holding this compound must be clearly labeled as "Potentially Cytotoxic."

4. Doffing PPE:

  • Remove the outer pair of gloves first.

  • Remove the gown and other PPE before removing the inner pair of gloves.[4]

  • Dispose of all PPE as cytotoxic waste.[4]

  • Remove the inner gloves and dispose of them as cytotoxic waste.

  • Perform thorough hand hygiene after removing all PPE.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Used PPE, disposable liners, and any other contaminated solid materials should be placed in a designated, sealed, and labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Sharps: Needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (BSC, Spill Kit, Liner) don_ppe 2. Don Full PPE prep_area->don_ppe handle_compound 3. Handle Compound in BSC (Weighing, Reconstituting) don_ppe->handle_compound label_containers 4. Label All Containers handle_compound->label_containers dispose_waste 5. Dispose of Waste (Cytotoxic Containers) label_containers->dispose_waste decontaminate 6. Decontaminate Work Surface dispose_waste->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe hand_hygiene 8. Perform Hand Hygiene doff_ppe->hand_hygiene

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.